D-Tyrosine-d2
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1202064-22-9 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(2R)-2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1/i5D2 |
InChI Key |
OUYCCCASQSFEME-JZAVKUPRSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)O)[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
D-Tyrosine-d2: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: D-Tyrosine-d2 is a stable isotope-labeled version of the non-proteinogenic amino acid D-tyrosine. The incorporation of deuterium (²H), a non-radioactive isotope of hydrogen, provides a valuable tool for researchers in various scientific disciplines, including biochemistry, pharmacology, and drug development. This heavy isotope label allows for the precise tracking and quantification of D-tyrosine and its metabolites in complex biological systems without the safety concerns associated with radioactive isotopes. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in studying metabolic pathways and protein dynamics.
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its application in experimental settings. While some properties are specific to the deuterated form, others can be reasonably estimated from its non-deuterated counterpart, D-Tyrosine.
| Property | Value | Source |
| Chemical Name | (2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid-3,3-d2 | N/A |
| CAS Number | 1202064-22-9 | N/A |
| Molecular Formula | C₉H₉D₂NO₃ | N/A |
| Molecular Weight | 183.21 g/mol | N/A |
| Appearance | White to off-white powder | [] |
| Melting Point | >300 °C (decomposes) (for D-Tyrosine) | [][2] |
| Optical Rotation [α]20/D | +10.3° (c = 5 in 1 M HCl) (for D-Tyrosine) | |
| Solubility | Soluble in aqueous acid and slightly soluble in water. Insoluble in ethanol and diethyl ether. | |
| Isotopic Purity | Typically ≥98 atom % D | N/A |
Synthesis of this compound
Several methods can be employed for the synthesis of deuterated amino acids like this compound. These methods often involve isotope exchange reactions or the use of deuterated starting materials.
Experimental Protocol: Acid-Catalyzed Deuterium Exchange
This method involves the direct exchange of protons for deuterons on the tyrosine molecule in an acidic, deuterium-rich environment.
Materials:
-
D-Tyrosine
-
Deuterium oxide (D₂O)
-
Deuterated hydrochloric acid (DCl)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve D-Tyrosine in D₂O within a round-bottom flask.
-
Add a catalytic amount of DCl to the solution.
-
Attach the reflux condenser and heat the mixture to reflux with stirring for 24-48 hours. The duration can be adjusted to achieve the desired level of deuteration.
-
Monitor the progress of the deuteration by taking small aliquots and analyzing them by ¹H NMR spectroscopy to observe the disappearance of the proton signals at the desired positions.
-
After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the crude product in a minimal amount of hot D₂O and allow it to recrystallize upon cooling to purify the this compound.
-
Collect the crystals by filtration, wash with a small amount of cold D₂O, and dry under vacuum over anhydrous sodium sulfate.
-
Confirm the structure and isotopic purity of the final product using mass spectrometry and NMR spectroscopy.
Applications in Research
This compound serves as a powerful tracer in various research applications, primarily due to the mass difference introduced by the deuterium atoms. This allows for its differentiation from the endogenous, non-labeled D-tyrosine.
Metabolic Pathway Analysis: Dopamine Synthesis
Tyrosine is a crucial precursor for the synthesis of several key neurotransmitters, including dopamine. The pathway involves the enzymatic conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase, followed by the conversion of L-DOPA to dopamine by DOPA decarboxylase. While D-tyrosine is not the natural substrate, studying its metabolic fate can provide insights into the stereoselectivity and regulation of these enzymatic pathways. This compound can be administered to biological systems to trace its potential conversion and incorporation into downstream metabolites.
Caption: The enzymatic pathway for the synthesis of dopamine from tyrosine.
Experimental Workflow: Tracing Dopamine Metabolism with this compound
This workflow outlines the use of this compound as a tracer to investigate the dopamine synthesis pathway in a cell culture model.
Caption: Experimental workflow for tracing the metabolic fate of this compound.
Protein Turnover Studies
Stable isotope-labeled amino acids are instrumental in measuring protein synthesis and degradation rates. By introducing this compound into a biological system, researchers can monitor its incorporation into newly synthesized proteins over time. The rate of incorporation provides a direct measure of protein synthesis, while the subsequent decline in the labeled protein population reflects the rate of degradation.
Experimental Protocol: Protein Turnover Analysis using GC-MS
This protocol outlines the general steps for analyzing the incorporation of this compound into proteins using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Protein samples from cells or tissues treated with this compound
-
Hydrolysis solution (e.g., 6 M HCl)
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS system with a suitable column (e.g., capillary column)
-
Internal standard (e.g., a known amount of a different isotopically labeled amino acid)
Procedure:
-
Protein Hydrolysis: Hydrolyze the protein samples in 6 M HCl at 110°C for 24 hours to break them down into their constituent amino acids.
-
Amino Acid Purification: Purify the amino acid hydrolysates using solid-phase extraction or ion-exchange chromatography to remove contaminants.
-
Derivatization: Derivatize the amino acids to make them volatile for GC analysis. For example, react the amino acid mixture with MTBSTFA to form tert-butyldimethylsilyl (TBDMS) derivatives.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the individual amino acid derivatives, and the mass spectrometer detects and quantifies the labeled (this compound) and unlabeled (D-Tyrosine) forms based on their mass-to-charge ratios.
-
Data Analysis: Calculate the ratio of the labeled to unlabeled D-Tyrosine to determine the extent of its incorporation into the protein pool. This ratio, measured at different time points, can be used to calculate the fractional synthesis rate of the protein.
Conclusion
This compound is a versatile and valuable tool for researchers and drug development professionals. Its stable isotope label provides a safe and effective means to trace metabolic pathways, quantify protein turnover, and gain deeper insights into complex biological processes. The methodologies and data presented in this guide offer a solid foundation for the successful application of this compound in a wide range of scientific investigations.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of D-Tyrosine-d2
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of this compound, an isotopically labeled form of the non-proteinogenic amino acid D-Tyrosine. The incorporation of deuterium at specific positions of a molecule, such as D-Tyrosine, is a critical tool in pharmaceutical and metabolic research. Deuterated compounds serve as internal standards for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR, and can be used as tracers to study metabolic pathways and pharmacokinetic profiles of drugs.[1][2] This guide details established chemical and enzymatic synthesis routes, purification protocols, and methods for characterization, with a focus on providing practical, actionable information for laboratory professionals.
Synthesis Strategies for this compound
The synthesis of this compound presents two primary challenges: the stereoselective introduction of the D-enantiomer and the site-specific incorporation of deuterium. The methods to achieve this can be broadly categorized into enzymatic methods, chemical synthesis with resolution, and direct isotope exchange.
Enzymatic Synthesis and Resolution
Enzymatic methods offer high stereoselectivity and are often preferred for producing enantiomerically pure amino acids.[3] A common strategy involves the resolution of a racemic mixture of N-acetyl-DL-tyrosine.
Core Concept: A racemic mixture of N-acetyl-DL-tyrosine is subjected to a D-specific acylase enzyme. This enzyme selectively hydrolyzes the N-acetyl group from the D-enantiomer, yielding D-Tyrosine, while leaving the N-acetyl-L-tyrosine intact. The resulting D-Tyrosine can then be separated.[4] The deuteration step can be performed before or after the resolution.
Logical Workflow for Enzymatic Synthesis
Caption: General workflow for the synthesis and enzymatic resolution of this compound.
Experimental Protocol: Enzymatic Resolution of N-acetyl-DL-Tyrosine-d2 [4]
-
Preparation of DL-Tyrosine-d2: Synthesize DL-Tyrosine-d2 by heating DL-Tyrosine in concentrated DCl. For example, heating in DCl at elevated temperatures can facilitate H/D exchange on the aromatic ring to produce DL-[2',6'-d2]Tyrosine.
-
Acetylation: React the resulting DL-Tyrosine-d2 with acetic anhydride in the presence of acetic acid to produce N-acetyl-DL-Tyrosine-d2. A typical procedure involves stirring 0.4 mol of the amino acid with 0.7 mol of acetic acid and 0.2 mol of acetic anhydride at 50-60°C for 4-5 hours. The product can be isolated by cooling and filtration.
-
Enzymatic Hydrolysis:
-
Prepare a 0.5-1.0 M solution of N-acetyl-DL-Tyrosine-d2 in deionized water.
-
Adjust the pH of the solution to 7.0-8.0 using an alkali such as NaOH or ammonia water.
-
Pass the solution through a column containing immobilized D-acylase at a controlled temperature (e.g., 40-60°C).
-
The enzyme will selectively hydrolyze the N-acetyl-D-Tyrosine-d2 to this compound.
-
-
Separation: The eluate, containing this compound and unreacted N-acetyl-L-Tyrosine-d2, is collected. The two compounds can be separated based on their different chemical properties (e.g., charge, solubility) using techniques like ion-exchange chromatography.
-
Isolation: The fraction containing this compound is decolorized (e.g., with activated carbon), concentrated, cooled for crystallization, rinsed, and dried to obtain the final product.
Chemical Synthesis from a Chiral Precursor
An alternative strategy is to start from a chiral precursor that already possesses the desired D-configuration. This avoids the final resolution step but requires a more complex multi-step synthesis. Asymmetric hydrogenation is a key technology in this area.
Experimental Workflow for Asymmetric Synthesis
Caption: Asymmetric synthesis route to this compound via catalytic hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation (Conceptual)
This protocol is adapted from methods used for synthesizing tyrosine analogs.
-
Precursor Synthesis: Synthesize a suitable deuterated α,β-unsaturated amino acid precursor (an enamide). The deuterium can be incorporated into the aromatic ring of the starting material (e.g., a deuterated 4-hydroxybenzaldehyde).
-
Asymmetric Hydrogenation: Perform the hydrogenation of the enamide precursor using a chiral rhodium catalyst, such as [Rh(COD)(2R,5R)-Et-DuPhos]BF4. The reaction is typically carried out in a solvent like methanol under a hydrogen atmosphere. This step establishes the D-chirality at the α-carbon with high enantioselectivity.
-
Deprotection: Remove the protecting groups from the amine and carboxyl functionalities. This often involves acid- or base-catalyzed hydrolysis.
-
Purification: Purify the final this compound product using chromatographic methods as described in the following section.
Purification and Characterization
Regardless of the synthetic route, the final product must be rigorously purified and its identity and purity confirmed. High-Performance Liquid Chromatography (HPLC) is the most common technique for both purification and analysis.
Purification by HPLC
Reversed-phase HPLC is highly effective for purifying amino acids and their derivatives.
Experimental Protocol: HPLC Purification
-
Column: Use a semi-preparative reversed-phase column (e.g., C18).
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water, with an additive like trifluoroacetic acid (TFA, 0.1%) to improve peak shape.
-
Gradient: A stepwise or linear gradient is used to elute the components. For example, starting with a low concentration of acetonitrile (e.g., 3%) and gradually increasing to elute the desired compound, followed by a high concentration wash to clean the column.
-
Detection: Monitor the elution using a UV detector, typically at a wavelength around 274 nm for tyrosine's aromatic ring.
-
Fraction Collection: Collect the fraction corresponding to the this compound peak.
-
Isolation: Lyophilize (freeze-dry) the collected fraction to remove the mobile phase and obtain the pure compound as a solid.
Characterization
The identity, isotopic incorporation, and purity of the final product must be verified.
-
Mass Spectrometry (MS): Confirms the molecular weight, which will be higher than non-deuterated tyrosine, and verifies the number of incorporated deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and determine the specific sites of deuteration by observing the disappearance or reduction of signals at the labeled positions.
-
Chiral Chromatography: Chiral HPLC or GC is used to determine the enantiomeric excess (e.e.), confirming the purity of the D-enantiomer.
-
HPLC Analysis: Analytical HPLC is used to determine the chemical purity of the final product.
Data Presentation
The following tables summarize typical quantitative data reported for the synthesis and characterization of deuterated and/or D-amino acids from various literature sources.
Table 1: Synthesis Yields and Purity
| Method | Product | Yield | Enantiomeric Excess (e.e.) | Isotopic Purity | Reference |
| Chemical Synthesis & Resolution | DL-[α-²H₁]Tyrosine | ~65% (overall) | >98% (after resolution) | Not specified | |
| Asymmetric Hydrogenation | Tyrosine Mimics | Good (not specified) | Up to 99.6% | Not applicable | |
| Enzymatic Resolution | D-Tyrosine | 94.6% (acetylation step) | >99% | Not applicable | |
| H/D Exchange | DL-Tyr-d4 | Not specified | Racemic | ~60% |
Table 2: Characterization Data for D-Tyrosine
| Property | Value | Method | Reference |
| Molecular Formula | C₉H₉D₂NO₃ | - | |
| Molecular Weight | 183.20 g/mol | - | |
| Melting Point | >300 °C | - | |
| Optical Activity [α]20/D | +10.3° (c = 5 in 1 M HCl) | Polarimetry | |
| Enantiomeric Purity | ee: 99% | GLC |
Conclusion
The synthesis of this compound is a multi-step process that requires careful selection of both the deuteration strategy and the method for ensuring enantiomeric purity. Enzymatic resolution of a deuterated racemic precursor offers a robust and highly stereoselective route, while asymmetric chemical synthesis provides an alternative pathway with excellent enantiocontrol. Rigorous purification, primarily by HPLC, and thorough characterization by MS, NMR, and chiral analysis are essential to ensure the final product meets the high standards required for research and drug development applications. The protocols and data presented in this guide provide a solid foundation for scientists undertaking the synthesis of this valuable research compound.
References
D-Tyrosine-d2 vs. L-Tyrosine-d2 in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Tyrosine, a non-essential amino acid, is a fundamental building block for protein synthesis and a precursor to critical neurotransmitters and hormones, including dopamine, norepinephrine, epinephrine, and thyroid hormones.[1][2] Its enantiomer, D-Tyrosine, is less prevalent in human biology but exhibits distinct physiological activities, including a potential role in regulating melanin synthesis.[3] The introduction of deuterium into these molecules, creating D-Tyrosine-d2 and L-Tyrosine-d2, offers researchers powerful tools for metabolic tracing and investigating enzymatic mechanisms. This guide provides a comprehensive overview of the known biological roles of D- and L-Tyrosine and extrapolates the anticipated impact of deuterium labeling on their behavior in biological systems.
Introduction to Tyrosine Enantiomers
L-Tyrosine is the naturally occurring and predominantly utilized form of tyrosine in mammals.[1] It is actively transported into cells and serves as a substrate for a variety of enzymes crucial for normal physiological function. D-Tyrosine, while present in small amounts, is primarily metabolized by D-amino acid oxidase (DAAO), an enzyme that plays a role in the detoxification of D-amino acids.[4]
L-Tyrosine-d2 in Biological Systems
L-Tyrosine-d2 is a stable isotope-labeled version of L-Tyrosine, where two hydrogen atoms on the phenyl ring are replaced with deuterium. This labeling makes it an invaluable tracer for metabolic studies, allowing researchers to track its absorption, distribution, metabolism, and excretion without altering its fundamental biochemical properties.
Key Metabolic Pathways of L-Tyrosine
L-Tyrosine is a precursor to several vital molecules:
-
Catecholamine Synthesis: In the brain and adrenal glands, L-Tyrosine is converted to L-DOPA by tyrosine hydroxylase, the rate-limiting step in the synthesis of dopamine, norepinephrine, and epinephrine.
-
Thyroid Hormone Synthesis: In the thyroid gland, L-Tyrosine is iodinated to form the precursors of thyroxine (T4) and triiodothyronine (T3).
-
Melanin Synthesis: L-Tyrosine is a substrate for tyrosinase, the key enzyme in the production of melanin pigments.
-
Protein Synthesis: As a standard amino acid, L-Tyrosine is incorporated into proteins by ribosomes.
Expected Impact of Deuteration on L-Tyrosine Metabolism
The primary effect of deuteration is the kinetic isotope effect (KIE), where the heavier deuterium atom can slow down reactions in which a carbon-hydrogen bond is broken. However, in the case of L-Tyrosine-d2 labeled on the phenyl ring, the C-D bonds are not typically broken during its major metabolic conversions to catecholamines or thyroid hormones. Therefore, L-Tyrosine-d2 is expected to behave nearly identically to unlabeled L-Tyrosine, making it an excellent tracer.
This compound in Biological Systems
This compound, the deuterium-labeled counterpart of D-Tyrosine, is primarily of interest for studying the activity and function of D-amino acid oxidase (DAAO).
Metabolism of D-Tyrosine
The primary metabolic pathway for D-Tyrosine in mammals is oxidative deamination by DAAO, which is highly expressed in the liver and kidneys. This reaction converts D-Tyrosine to its corresponding α-keto acid (p-hydroxyphenylpyruvic acid), ammonia, and hydrogen peroxide.
Potential Roles and Effects of D-Tyrosine
-
Regulation of Melanin Synthesis: Studies have shown that D-Tyrosine can competitively inhibit tyrosinase, thereby reducing melanin production.
-
Neuromodulation: While less studied than D-serine, other D-amino acids have been implicated in neurotransmission.
Expected Impact of Deuteration on D-Tyrosine Metabolism
Similar to L-Tyrosine-d2, the deuterium labels on the phenyl ring of this compound are not directly involved in the oxidative deamination reaction catalyzed by DAAO. Therefore, this compound is expected to be metabolized by DAAO at a rate very similar to that of unlabeled D-Tyrosine. This makes it a useful tool for probing DAAO activity in vivo and in vitro.
Quantitative Data Summary
| Enzyme | Substrate | Product(s) | Key Characteristics |
| Tyrosine Hydroxylase | L-Tyrosine | L-DOPA | Rate-limiting enzyme in catecholamine synthesis. |
| D-Amino Acid Oxidase (DAAO) | D-Tyrosine | p-hydroxyphenylpyruvic acid, NH₃, H₂O₂ | High preference for aromatic D-amino acids. |
| Tyrosinase | L-Tyrosine | Dopaquinone | Key enzyme in melanogenesis; competitively inhibited by D-Tyrosine. |
Table 1: Key Enzymes in Tyrosine Metabolism
Experimental Protocols
Analysis of Tyrosine Enantiomers
Method: Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify D- and L-Tyrosine.
Protocol:
-
Sample Preparation: Deproteinate biological samples (e.g., plasma, tissue homogenates) using a suitable method (e.g., acid precipitation followed by centrifugation).
-
Chromatographic System: Utilize a chiral HPLC column (e.g., Crownpak CR(+)).
-
Mobile Phase: An isocratic mobile phase of aqueous perchloric acid (pH 1.5-2.0) is commonly used.
-
Detection: UV detection at approximately 275 nm.
-
Quantification: Use external standards of known concentrations of D- and L-Tyrosine to generate a standard curve for quantification.
(Note: This is a general protocol and may require optimization based on the specific sample matrix and instrumentation.)
In Vitro D-Amino Acid Oxidase (DAAO) Activity Assay
Objective: To measure the activity of DAAO using D-Tyrosine as a substrate.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3) containing FAD, catalase (to remove H₂O₂), and horseradish peroxidase.
-
Substrate and Enzyme: Add a known concentration of D-Tyrosine and the enzyme source (e.g., purified DAAO or tissue homogenate).
-
Chromogenic Substrate: Include a chromogenic substrate for peroxidase (e.g., o-dianisidine).
-
Initiate Reaction: Start the reaction by adding the enzyme.
-
Measurement: Monitor the change in absorbance at the appropriate wavelength for the oxidized chromogenic substrate over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the oxidized chromogen.
Visualizations
Caption: Major metabolic pathways of L-Tyrosine.
Caption: Metabolism of D-Tyrosine by D-Amino Acid Oxidase.
Caption: Workflow for chiral HPLC analysis of tyrosine enantiomers.
Conclusion
While direct comparative studies on this compound and L-Tyrosine-d2 are scarce, a clear distinction in their biological roles can be inferred from the extensive research on their non-deuterated forms. L-Tyrosine-d2 serves as a reliable tracer for studying the synthesis of catecholamines, thyroid hormones, melanin, and proteins. Conversely, this compound is a valuable tool for investigating the function and activity of D-amino acid oxidase and exploring the less-understood roles of D-amino acids in physiology and pathology. The use of these deuterated isotopologues will continue to be instrumental in advancing our understanding of amino acid metabolism and its implications for human health and disease.
References
- 1. acs.org [acs.org]
- 2. Tyrosine - Wikipedia [en.wikipedia.org]
- 3. D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Tyrosine-d2: A Technical Guide to Synthesis, Quantification, and Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Tyrosine-d2 is a deuterated isotopologue of the D-enantiomer of the amino acid tyrosine. This technical guide provides an in-depth overview of this compound, focusing on its sources, synthesis, and analytical quantification. Crucially, this document clarifies that This compound is not a naturally occurring compound at any significant abundance. Its presence in biological systems is a result of deliberate introduction for research purposes. The natural abundance of deuterium is very low (approximately 0.0156%), and there is no known biological pathway that selectively enriches deuterium in D-tyrosine to a detectable level. Therefore, the primary and only significant source of this compound is chemical and enzymatic synthesis.
This guide details the common synthetic routes to this compound, including methods for deuterium incorporation and subsequent chiral resolution. Furthermore, it provides a comprehensive protocol for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The application of this compound as a stable isotope-labeled internal standard and a tracer in metabolic studies is also discussed, with a focus on its role in elucidating tyrosine metabolism and related pathways.
Natural Abundance and Sources: A Clarification
Contrary to the initial premise of seeking its natural abundance, extensive literature review reveals no evidence of naturally occurring this compound. The natural isotopic abundance of deuterium (²H) is approximately 0.0156% of all hydrogen isotopes on Earth. While deuterium is incorporated into all hydrogen-containing organic molecules, including amino acids, the probability of two deuterium atoms specifically labeling the D-enantiomer of tyrosine is exceedingly low and not detectable with current analytical methods.
D-amino acids themselves are found in various organisms, particularly in bacteria, marine invertebrates, and even in small amounts in mammals. However, their biosynthesis does not involve a specific deuteration process. Therefore, for all practical and research purposes, This compound should be considered a synthetic compound.
The primary sources of this compound are chemical suppliers that specialize in stable isotope-labeled compounds for research applications.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the introduction of deuterium atoms onto the tyrosine molecule and the subsequent separation of the D- and L-enantiomers. A common and efficient strategy involves the deuteration of a tyrosine precursor followed by enzymatic resolution of the resulting racemic mixture.
Data Presentation: Key Synthetic Steps and Reagents
| Step | Description | Key Reagents and Conditions | Expected Outcome |
| 1 | Deuteration of a Tyrosine Precursor | Starting material (e.g., 4-hydroxybenzaldehyde), Deuterated solvent (e.g., D₂O), Deuterated reducing agent (e.g., NaBD₄), Acid/base catalysts. | Racemic DL-Tyrosine with deuterium labels at specific positions (e.g., DL-Tyrosine-d2). |
| 2 | N-acetylation | DL-Tyrosine-d2, Acetic anhydride, Base (e.g., NaOH). | N-acetyl-DL-Tyrosine-d2. |
| 3 | Enzymatic Resolution | N-acetyl-DL-Tyrosine-d2, Immobilized D-aminoacylase or L-aminoacylase. | Selective hydrolysis of either the N-acetyl-D-Tyrosine-d2 or N-acetyl-L-Tyrosine-d2. |
| 4 | Separation and Purification | Mixture from enzymatic resolution, Ion-exchange chromatography or crystallization. | Isolation of pure this compound and unreacted N-acetyl-L-Tyrosine-d2 (or vice versa). |
| 5 | Hydrolysis (if necessary) | N-acetyl-L-Tyrosine-d2, Acid (e.g., HCl). | L-Tyrosine-d2. |
Experimental Protocol: Synthesis and Resolution of this compound
This protocol outlines a general procedure for the synthesis of this compound via the enzymatic resolution of N-acetyl-DL-tyrosine-d2.
Step 1: Synthesis of N-acetyl-DL-tyrosine-d2
-
Deuteration of a suitable precursor: A common starting material is 4-hydroxybenzaldehyde. Reduction with a deuterated reducing agent like sodium borodeuteride (NaBD₄) in D₂O will introduce deuterium at the benzylic position. Subsequent steps to introduce the amino and carboxylic acid functionalities will yield DL-tyrosine-d2. Alternatively, direct H/D exchange on DL-tyrosine can be performed under acidic or basic conditions with D₂O at elevated temperatures, though this may lead to a mixture of deuterated species.
-
N-acetylation:
-
Dissolve DL-Tyrosine-d2 in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride while maintaining the pH between 8 and 10 with the addition of sodium hydroxide.
-
Stir the reaction mixture at room temperature for several hours.
-
Acidify the solution with hydrochloric acid to precipitate the N-acetyl-DL-tyrosine-d2.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Enzymatic Resolution of N-acetyl-DL-tyrosine-d2
-
Enzyme Preparation: Use a commercially available immobilized D-aminoacylase. This enzyme will specifically hydrolyze the N-acetyl group from the D-enantiomer.
-
Reaction Setup:
-
Prepare a buffered solution (e.g., phosphate buffer, pH 7.5) and dissolve the N-acetyl-DL-tyrosine-d2.
-
Add the immobilized D-aminoacylase to the solution.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) to track the formation of this compound and the consumption of N-acetyl-D-Tyrosine-d2.
-
Reaction Termination and Product Separation:
-
Once the reaction is complete, remove the immobilized enzyme by filtration.
-
Adjust the pH of the filtrate to the isoelectric point of tyrosine (around 5.7) to precipitate the this compound.
-
Collect the this compound by filtration. The unreacted N-acetyl-L-Tyrosine-d2 will remain in the solution.
-
The N-acetyl-L-Tyrosine-d2 can be recovered from the filtrate by acidification and extraction, and can be hydrolyzed to L-Tyrosine-d2 if desired.
-
Mandatory Visualization: Synthesis Workflow
In-Depth Technical Guide on the Stability and Storage of D-Tyrosine-d2
For Researchers, Scientists, and Drug Development Professionals
Overview of D-Tyrosine-d2 Stability
This compound, a deuterated form of the non-essential amino acid D-Tyrosine, is primarily used as an internal standard in mass spectrometry-based applications for the accurate quantification of tyrosine. Its stability is a critical factor for ensuring the reliability of experimental results. Like its non-deuterated analog, this compound is susceptible to degradation under various environmental conditions, including exposure to light, extreme pH, high temperatures, and oxidizing agents.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from various suppliers and general knowledge of amino acid stability.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Additional Recommendations |
| Solid (Neat) | -20°C | Store in a tightly sealed container, protected from light and moisture. |
| In Solution | ||
| Aqueous Buffer | -20°C for short-term (days to weeks) | Use of sterile, high-purity water or buffer at a neutral to slightly acidic pH (6.0-7.4) is advised. Aliquot into single-use volumes to avoid freeze-thaw cycles.[1] |
| Organic Solvent | -80°C for long-term (months) | Ensure the solvent is of high purity and suitable for the intended application. |
Stability Profile under Stress Conditions
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. While specific quantitative data for this compound is scarce, the following sections summarize the expected degradation behavior based on studies of L-Tyrosine.
pH-Dependent Stability
Tyrosine exhibits pH-dependent stability, being more susceptible to degradation under strongly acidic or alkaline conditions. The phenolic hydroxyl group and the amino acid functionality are the primary sites for pH-mediated reactions. Extreme pH values should be avoided during long-term storage of solutions.[1]
Table 2: Inferred pH Stability of this compound in Solution
| pH Condition | Expected Stability | Potential Degradation Pathways |
| Acidic (pH < 3) | Moderate to Low | Halogenation can occur in the presence of high concentrations of acids like HCl. |
| Neutral (pH 6.0-7.4) | High | Minimal degradation expected. This is the recommended pH range for storage of solutions.[1] |
| Alkaline (pH > 9) | Moderate to Low | Increased susceptibility to oxidation. |
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of tyrosine. The primary mechanism involves the formation of reactive oxygen species (ROS) that can lead to the formation of various photo-oxidation products. Deuteration has been shown to enhance the photostability of other amino acids, such as tryptophan, suggesting a similar protective effect for this compound.
Table 3: Inferred Photostability of this compound
| Light Condition | Expected Stability | Major Photodegradation Products |
| UV Light | Low | Dimerization to form dityrosine, and oxidation to form 3,4-dihydroxyphenylalanine (DOPA). |
| Visible Light | Moderate | Degradation is slower but can be accelerated in the presence of photosensitizers. |
| Darkness | High | Recommended for storage to prevent photodegradation. |
Thermal Stability
Elevated temperatures accelerate the rate of chemical degradation. Solid this compound is generally stable at ambient temperatures for short periods, but long-term storage at elevated temperatures should be avoided. Solutions of this compound are more susceptible to thermal degradation.
Table 4: Inferred Thermal Stability of this compound
| Temperature | Form | Expected Stability |
| -20°C to 4°C | Solid & Solution | High |
| Room Temperature | Solid | Stable for short-term handling. |
| Room Temperature | Solution | Gradual degradation can occur over time. |
| > 40°C | Solid & Solution | Increased rate of degradation. |
Oxidative Stability
This compound is susceptible to oxidation, particularly in the presence of oxidizing agents or under conditions that generate reactive oxygen species. The phenolic ring is the primary site of oxidation.
Table 5: Inferred Oxidative Stability of this compound
| Oxidative Stressor | Expected Stability | Major Oxidation Products |
| Hydrogen Peroxide | Low | Dityrosine, DOPA |
| Air (Oxygen) | Moderate | Slow oxidation over time, accelerated by light and high pH. |
| Metal Ions | Low | Can catalyze oxidation reactions. |
Degradation Pathways
The primary degradation pathways for tyrosine involve oxidation and photodegradation, leading to the formation of key products such as dityrosine and DOPA. The deuteration in this compound is expected to slow down these degradation processes due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen.
References
Navigating the Labyrinth of Isotopic Purity: A Technical Guide for D-Tyrosine-d2
For Researchers, Scientists, and Drug Development Professionals
The Imperative of High Isotopic Purity
Deuterated compounds are invaluable tools in modern research, offering a subtle yet powerful means to track molecules and improve the pharmacokinetic profiles of drugs. However, the presence of unlabeled or partially deuterated isotopic impurities can significantly compromise their utility. In quantitative bioanalysis, low isotopic purity in a deuterated internal standard can lead to an overestimation of the analyte concentration.[1] For deuterated drugs, isotopic impurities can affect both safety and potency due to differences in metabolic pathways and kinetic isotope effects.[2]
Therefore, establishing stringent isotopic purity requirements is paramount. While specific thresholds can vary based on the application, a general consensus for high-quality deuterated standards prevails in the scientific community.
| Application | Recommended Minimum Isotopic Purity | Key Considerations |
| Internal Standard for Non-Clinical Research | >95% | To ensure accurate quantification in preclinical studies and in vitro assays. |
| Internal Standard for Clinical Bioanalysis | >98% (ideally >99%) | Minimizes interference from the unlabeled analyte, crucial for sensitive assays in complex biological matrices. The proportion of the unlabeled isotopologue should ideally be less than 2%.[3] |
| Metabolic Tracer Studies | >99% | High enrichment is necessary to accurately trace the metabolic fate of the deuterated molecule without significant interference from endogenous, unlabeled counterparts. |
| Deuterated Drug Substance (API) | >99% | As a component of a therapeutic agent, the highest possible isotopic purity is required to ensure consistent efficacy and safety. Lower isotopologues may be considered part of the API's distribution profile rather than impurities.[4] |
Deciphering Isotopic Purity: Key Analytical Techniques
The determination of isotopic purity for D-Tyrosine-d2 relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides unique and complementary information regarding the isotopic composition of the compound.
Mass Spectrometry: Quantifying Isotopologue Distribution
High-resolution mass spectrometry (HRMS) is a highly sensitive method for determining the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). By precisely measuring the mass-to-charge ratio of the ions, HRMS can distinguish between D-Tyrosine-d0, D-Tyrosine-d1, and this compound species.
Experimental Protocol: LC-MS/MS for Isotopic Purity Assessment
This protocol outlines a general procedure for the analysis of this compound isotopic purity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a known concentration.
-
For analysis in a biological matrix (e.g., plasma), a protein precipitation step is typically required. To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing 0.1% formic acid. Vortex vigorously and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of amino acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient elution should be developed to achieve good chromatographic separation of D-Tyrosine from any potential interferences.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for tyrosine.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is ideal for resolving the different isotopologues. A triple quadrupole mass spectrometer can also be used in full scan mode.
-
Data Acquisition: Acquire full scan mass spectra to observe the isotopic cluster of the D-Tyrosine molecular ion.
-
Data Analysis: Integrate the peak areas of the different isotopic peaks (d0, d1, d2, etc.) in the mass spectrum. The isotopic purity is calculated as the percentage of the desired deuterated species (d2) relative to the sum of all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Positional Confirmation and Quantification
NMR spectroscopy is a powerful tool for confirming the position of deuterium labeling and providing an independent measure of isotopic enrichment. Both proton (¹H) and deuterium (²H) NMR are employed for this purpose.
Experimental Protocol: NMR for Isotopic Purity and Positional Analysis
1. Sample Preparation:
-
Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to achieve a concentration suitable for NMR analysis (typically 1-10 mg/mL).
2. ¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum.
-
The degree of deuteration is determined by the reduction or complete disappearance of the proton signal at the deuterated position(s) relative to the integral of a non-deuterated proton signal within the molecule.
-
For quantitative ¹H NMR (qNMR), a certified reference standard with a known concentration is added to the sample to allow for the absolute quantification of the residual protonated species. For accurate quantification, a sufficient signal-to-noise ratio (at least 250:1 for <1% error) is required.[5]
3. ²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
The presence of a signal in the ²H NMR spectrum at the chemical shift corresponding to the deuterated position provides direct confirmation of deuterium incorporation at that site.
Visualizing Key Concepts and Workflows
To further elucidate the critical aspects of isotopic purity, the following diagrams, generated using the Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships.
Conclusion
The isotopic purity of this compound is a critical parameter that underpins its successful application in research and drug development. A thorough understanding of the purity requirements for different applications, coupled with robust analytical methods for its verification, is essential for generating high-quality, reliable data. By adhering to the principles and protocols outlined in this guide, researchers can confidently utilize this compound as a powerful tool in their scientific endeavors, ensuring the integrity and validity of their findings.
References
The Role of D-Tyrosine-d2 in Neurotransmitter Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of D-Tyrosine-d2 as a stable isotope tracer in the study of neurotransmitter systems. While the direct use of this compound is an emerging area, this document synthesizes established principles of stable isotope tracing, known metabolic pathways of both L-Tyrosine and D-Tyrosine, and current analytical methodologies to present a comprehensive framework for its potential use. This guide is intended to equip researchers with the foundational knowledge to design, execute, and interpret experiments utilizing this compound for novel insights into neurotransmitter dynamics.
Introduction: The Rationale for Using this compound
The study of neurotransmitter synthesis, release, and metabolism is fundamental to understanding brain function and pathology. Stable isotope tracers offer a powerful method to dynamically track these processes in vivo. L-Tyrosine is the natural precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[1][2] The rate of catecholamine synthesis can be influenced by the availability of L-Tyrosine, making it a critical control point in neurotransmission.[1][2]
The introduction of a deuterated isotopologue, such as this compound, provides a valuable tool for several reasons:
-
Tracing Metabolic Fates: By replacing two hydrogen atoms with deuterium, this compound can be distinguished from its endogenous, non-deuterated counterpart by mass spectrometry. This allows for the precise tracking of its conversion into various metabolites.
-
Investigating Alternative Pathways: Unlike L-Tyrosine, which is primarily metabolized via the catecholamine synthesis pathway, D-amino acids are substrates for D-amino acid oxidase (DAAO).[3] this compound can therefore be used to probe the activity of this alternative metabolic route, which is of significant interest in neuropsychiatric research.
-
Non-Radioactive and Biocompatible: As a stable isotope, deuterium is non-radioactive, making this compound safe for use in a wide range of experimental settings, including preclinical and potentially clinical studies.
This guide will detail the metabolic pathways of interest, propose experimental protocols for tracer studies, and present the necessary analytical techniques for quantifying this compound and its metabolites.
Metabolic Pathways of Interest
The utility of this compound as a tracer lies in its potential to enter two distinct and important metabolic pathways.
The L-Tyrosine Pathway: Catecholamine Synthesis
In the canonical pathway, L-Tyrosine is converted to L-DOPA by tyrosine hydroxylase (TH), which is the rate-limiting step in catecholamine synthesis. L-DOPA is then decarboxylated to form dopamine. In noradrenergic and adrenergic neurons, dopamine is further converted to norepinephrine and epinephrine, respectively. The synthesis of these neurotransmitters is tightly regulated, in part by the activity of presynaptic D2 autoreceptors, which can inhibit tyrosine hydroxylase activity.
dot
Caption: Catecholamine synthesis pathway originating from L-Tyrosine.
The D-Tyrosine Pathway: D-Amino Acid Oxidase (DAAO) Metabolism
D-amino acids in mammals are primarily metabolized by the FAD-containing enzyme D-amino acid oxidase (DAAO). This enzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide. Human DAAO exhibits a broad substrate specificity but shows a preference for neutral, hydrophobic D-amino acids. Notably, D-Tyrosine is a substrate for which human DAAO shows the highest maximal activity among aromatic D-amino acids. Therefore, administering this compound would allow for the direct measurement of DAAO activity in vivo by tracking the appearance of its deuterated α-keto acid product.
dot
Caption: Metabolic pathway of this compound via D-Amino Acid Oxidase (DAAO).
Quantitative Data from Related Studies
While direct quantitative data for this compound tracer studies are not yet widely available in the literature, data from studies using related compounds can inform experimental design and expected outcomes.
Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO)
The following table summarizes the apparent kinetic parameters of hDAAO with various D-amino acid substrates. This data is crucial for predicting the metabolic fate of this compound and for designing experiments to measure DAAO activity.
| Substrate | kcat (s-1) | Km (mM) | kcat/Km (s-1M-1) |
| D-Tyrosine | 12.5 | 1.1 | 11364 |
| D-Phenylalanine | 10.8 | 0.8 | 13500 |
| D-Tryptophan | 9.2 | 0.6 | 15333 |
| D-Alanine | 5.0 | 1.8 | 2778 |
| D-Serine | 1.5 | 4.7 | 319 |
| D-Cysteine | 1.1 | 0.05 | 22000 |
Data adapted from Molla et al., 2006 and Sacchi et al., 2012 as cited in. Assays were performed at 25°C and pH 8.5.
Plasma Tyrosine Concentrations Following Oral Administration
Studies on L-Tyrosine administration provide a basis for dosing and timing in future this compound experiments. The following table shows peak plasma concentrations after oral administration of L-Tyrosine in older adults.
| L-Tyrosine Dose (mg/kg body weight) | Peak Plasma Concentration (µmol/L) (Mean ± SEM) | Time to Peak (minutes) |
| 100 | 180 ± 15 | ~120 |
| 150 | 280 ± 20 | ~150 |
| 200 | 380 ± 25 | ~180 |
Data are illustrative and based on findings reported in van de Rest et al., 2017.
Experimental Protocols
The following sections outline proposed methodologies for conducting neurotransmitter studies using this compound. These protocols are synthesized from established practices in stable isotope tracing and studies with related compounds.
General Experimental Workflow
A typical stable isotope tracer experiment using this compound would follow the workflow depicted below.
dot
Caption: General experimental workflow for a this compound tracer study.
This compound Administration
Based on studies with L-Tyrosine, an oral dose of 100-150 mg/kg of body weight is a reasonable starting point for human studies.
-
Vehicle: this compound can be mixed with a palatable vehicle such as yogurt or juice to improve tolerance.
-
Fasting: Subjects should be in a fasted state (e.g., overnight fast) to ensure consistent absorption.
-
Timing: Cognitive and physiological measurements, as well as biological sampling, should be timed to coincide with the expected peak plasma concentrations, typically 90-180 minutes post-ingestion.
-
Intravenous Administration: For more precise control over bioavailability and to bypass first-pass metabolism, intravenous infusion can be employed, particularly in preclinical models.
Sample Collection and Preparation
-
Plasma: Blood samples should be collected at multiple time points (e.g., 0, 30, 60, 90, 120, 180, 240 minutes) into EDTA-containing tubes. Plasma should be separated by centrifugation and immediately frozen at -80°C.
-
Microdialysis (Preclinical): For direct measurement of neurotransmitters and their metabolites in specific brain regions, in vivo microdialysis is the gold standard. Probes should be implanted in the target brain region (e.g., striatum, prefrontal cortex). Dialysate samples should be collected in timed fractions and can be stabilized with an antioxidant solution (e.g., ascorbic acid) before freezing.
-
Sample Preparation for Mass Spectrometry:
-
Protein Precipitation: Thaw samples on ice. Add a cold organic solvent (e.g., acetonitrile or methanol) containing internal standards to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
Derivatization (Optional): Depending on the analytical method, derivatization may be necessary to improve chromatographic separation and ionization efficiency.
-
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its deuterated metabolites.
-
Chromatography: A reverse-phase C18 column is typically used for the separation of amino acids and catecholamines. For the specific differentiation of D- and L-isomers, a chiral column would be required.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity.
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound, deuterated dopamine, deuterated DOPAC, and the deuterated α-keto acid product of DAAO. For example:
-
This compound: A hypothetical transition would be based on the mass increase from deuterium labeling.
-
Deuterated Dopamine: The transition would be shifted by +2 m/z units compared to endogenous dopamine.
-
-
-
Quantification: Absolute concentrations are determined by comparing the peak areas of the deuterated analytes to those of their corresponding stable isotope-labeled internal standards.
Potential Applications and Future Directions
The use of this compound as a metabolic tracer opens up several avenues for research:
-
Assessing DAAO Activity in Neurological Disorders: Altered DAAO activity has been implicated in conditions such as schizophrenia. This compound could provide a direct in vivo measure of enzyme function in patients and preclinical models.
-
Investigating the Blood-Brain Barrier Transport of D-Amino Acids: By measuring the appearance of this compound in the central nervous system, its transport across the blood-brain barrier can be characterized.
-
Probing the "Alternative" Catecholamine Synthesis Pathway: While less efficient, D-Tyrosine can be converted to L-DOPA. The use of this compound could help to quantify the contribution of this pathway to the overall catecholamine pool under various physiological and pathological conditions.
-
Deuterium Metabolic Imaging (DMI): Advances in magnetic resonance spectroscopy have enabled Deuterium Metabolic Imaging (DMI), a non-invasive technique to map the metabolic fate of deuterated substrates like glucose. Future developments could potentially adapt this technology for this compound, allowing for the spatial mapping of its metabolism in the brain.
References
The Potential of D-Tyrosine-d2 as a Precursor in Dopamine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the potential utility of D-Tyrosine-d2 as a precursor for dopamine synthesis. While the canonical pathway for dopamine production exclusively utilizes L-Tyrosine, emerging evidence suggests the existence of an alternative route involving D-amino acids. This document elucidates this alternative pathway, focusing on the enzymatic conversion of D-Tyrosine to intermediates that can enter the dopamine synthesis cascade. We present a comprehensive overview of the key enzymes involved, summarize available quantitative data on their kinetics, and provide detailed experimental protocols for investigating these processes. Furthermore, this guide includes mandatory visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms. This information is intended to serve as a valuable resource for researchers and professionals in drug development exploring novel strategies to modulate dopamine levels in the brain.
Introduction: The Canonical Dopamine Synthesis Pathway
Dopamine, a critical catecholamine neurotransmitter, plays a pivotal role in motor control, motivation, reward, and cognitive function. Its synthesis in the brain primarily originates from the amino acid L-Tyrosine.[1][2][3][4] This established pathway, as depicted below, involves two key enzymatic steps:
-
Hydroxylation of L-Tyrosine: The enzyme Tyrosine Hydroxylase (TH) catalyzes the conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in dopamine synthesis and is tightly regulated.[1]
-
Decarboxylation of L-DOPA: Aromatic L-Amino Acid Decarboxylase (AADC) subsequently converts L-DOPA into dopamine.
```dot digraph "Canonical Dopamine Synthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
L_Tyrosine [label="L-Tyrosine"]; L_DOPA [label="L-DOPA"]; Dopamine [label="Dopamine"];
L_Tyrosine -> L_DOPA [label=" Tyrosine\n Hydroxylase (TH) ", fontcolor="#34A853"]; L_DOPA -> Dopamine [label=" Aromatic L-Amino Acid\n Decarboxylase (AADC) ", fontcolor="#34A853"]; }
4.1.3. Detailed Methodologies
-
Stereotaxic Surgery and Microdialysis:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Implant a guide cannula into the brain region of interest (e.g., striatum).
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples.
-
Administer this compound. For systemic administration, an intraperitoneal injection can be used. For local administration, include this compound in the aCSF perfusion solution (reverse dialysis).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
-
Sample Analysis by LC-MS/MS:
-
To each dialysate sample, add a known concentration of deuterated internal standards for dopamine, L-DOPA, and other relevant metabolites.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify both the deuterated and non-deuterated forms of the analytes of interest.
-
Conclusion and Future Directions
The exploration of this compound as a potential precursor for dopamine synthesis opens up new avenues for therapeutic intervention in dopamine-related disorders. The existence of an alternative pathway, initiated by D-amino acid oxidase and potentially linked to the canonical pathway via tyrosine aminotransferase, provides a novel target for drug development. The use of deuterated D-Tyrosine allows for the precise tracing of its metabolic fate and its contribution to the dopamine pool, offering a powerful tool for in vivo studies.
Future research should focus on:
-
Definitive Elucidation of the Pathway: Further investigation is required to unequivocally confirm the conversion of HPPA to L-Tyrosine in the brain and to identify the specific aminotransferases involved.
-
Quantitative Flux Analysis: Detailed studies are needed to quantify the flux of this compound through this alternative pathway and to determine its relative contribution to the overall dopamine pool under various physiological and pathological conditions.
-
Pharmacological Modulation: The enzymes DAAO and TAT represent potential targets for pharmacological intervention to modulate the conversion of D-Tyrosine to dopamine precursors.
By addressing these key areas, the scientific community can fully assess the therapeutic potential of this compound and pave the way for the development of innovative treatments for a range of neurological and psychiatric disorders.
References
The Deuterium Switch: An In-depth Technical Guide to the Applications of Deuterated Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates represents a paradigm shift in modern medicinal chemistry. This "deuterium switch" is not merely an isotopic substitution but a sophisticated tool to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. By leveraging the kinetic isotope effect (KIE), researchers can significantly alter a drug's metabolic fate, leading to enhanced therapeutic profiles. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of deuterated compounds in drug discovery, offering a technical resource for scientists and researchers in the pharmaceutical industry.
The Core Principle: The Kinetic Isotope Effect (KIE)
The foundation of deuteration's utility in drug discovery lies in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond due to deuterium's greater mass.[1] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[2] This is particularly relevant for metabolic pathways mediated by enzymes like the cytochrome P450 (CYP) family, which are responsible for the metabolism of a vast number of drugs.[3]
By strategically replacing hydrogen atoms at known sites of metabolism ("soft spots") with deuterium, the rate of metabolic breakdown can be attenuated. This can lead to a cascade of favorable pharmacokinetic changes, including:
-
Increased drug exposure (AUC): A longer duration of the drug in the systemic circulation.[4]
-
Lower peak plasma concentrations (Cmax): A more sustained release profile.[4]
-
Longer half-life (t½): Reduced dosing frequency and improved patient compliance.
-
Altered metabolite profiles: Potentially reducing the formation of toxic or inactive metabolites.
Quantitative Impact on Pharmacokinetics: A Comparative Analysis
The therapeutic advantages of deuteration are best illustrated by comparing the pharmacokinetic (PK) parameters of deuterated drugs with their non-deuterated (protiated) counterparts. The following tables summarize key PK data for several deuterated compounds, some of which have received regulatory approval.
| Drug Pair | Parameter | Protium Analog Value | Deuterium Analog Value | Fold Change | Reference(s) |
| Tetrabenazine vs. Deutetrabenazine | t½ (total active metabolites) | ~5 hours | ~9-11 hours | ~2x increase | |
| AUC (total active metabolites) | Lower | Higher | ~2x increase | ||
| Dosing Frequency | Three times daily | Twice daily | Reduced | ||
| Ivacaftor vs. Deutivacaftor (CTP-656) | t½ | ~12 hours | ~15.9 hours | 1.3x increase | |
| In vitro metabolic stability | Lower | Markedly enhanced | - | ||
| Enzalutamide vs. HC-1119 | Steady-state plasma concentration | 160 mg dose | Achieved with 80 mg dose | Dose reduction | |
| Ruxolitinib vs. CTP-543 (Deuruxolitinib) | Half-life | ~3 hours | ~3.3 hours | Similar | |
| Exposure (AUC) | Lower | Increased with dose | - | ||
| Pioglitazone vs. PXL065 | Exposure to (R)-pioglitazone | Lower | Higher | - | |
| PPARγ activity | Present | Little to none | Reduced | ||
| Sorafenib vs. Donafenib | Overall Survival (in HCC) | 10.3 months | 12.1 months | Improved | |
| Grade ≥3 adverse events | 50% | 38% | Reduced |
Visualizing the Impact: Metabolic Pathways and Experimental Workflows
Visual representations are crucial for understanding the complex processes involved in drug metabolism and the experimental procedures used to evaluate them. The following diagrams were created using the Graphviz DOT language to illustrate key concepts.
Signaling Pathway: The Metabolism of Tetrabenazine vs. Deutetrabenazine
The metabolism of tetrabenazine is a prime example of how deuteration can alter a drug's fate. Both tetrabenazine and its deuterated analog, deutetrabenazine, are metabolized to active metabolites, α- and β-dihydrotetrabenazine (HTBZ). However, the subsequent O-demethylation of these active metabolites by the CYP2D6 enzyme is significantly slowed in the deuterated version, leading to a longer half-life of the active moieties.
Caption: Metabolic pathways of tetrabenazine and deutetrabenazine.
Experimental Workflow: In Vitro Metabolic Stability Assay
The in vitro metabolic stability assay is a cornerstone experiment in drug discovery to assess a compound's susceptibility to metabolism. This workflow outlines the key steps in a typical assay using liver microsomes.
Caption: Workflow for an in vitro metabolic stability assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide illustrative protocols for the synthesis of a deuterated compound and the assessment of its metabolic stability.
Synthesis of a Deuterated Compound: Deuterated Celecoxib ([²H₄] Celecoxib)
This protocol describes the synthesis of a deuterated analog of celecoxib, a selective COX-2 inhibitor, as an example of how deuterium can be incorporated into a drug molecule.
Materials:
-
[²H₄] 4-Acetamidobenzenesulfonyl chloride
-
Ammonia
-
Hydrochloric acid
-
Sodium nitrite
-
Sodium sulfite
-
1-(4-Tolyl)-4,4,4-trifluorobutane-1,3-dione
-
Ethanol
-
Sodium hydroxide
-
Tetrabutylammonium permanganate
Procedure:
-
Amination: React [²H₄] 4-acetamidobenzenesulfonyl chloride with ammonia to produce [²H₄] 4-acetamidobenzenesulfonamide.
-
Hydrolysis: Hydrolyze the acetamido group of [²H₄] 4-acetamidobenzenesulfonamide using hydrochloric acid to yield [²H₄] 4-aminobenzenesulfonamide.
-
Diazotization: Convert the amino group of [²H₄] 4-aminobenzenesulfonamide to a diazonium salt using sodium nitrite in the presence of hydrochloric acid.
-
Reduction: Reduce the diazonium salt with sodium sulfite to form the corresponding hydrazine.
-
Cyclization: React the hydrazine with 1-(4-tolyl)-4,4,4-trifluorobutane-1,3-dione in ethanol to form [²H₄] celecoxib.
-
Purification: Purify the crude [²H₄] celecoxib by recrystallization or column chromatography.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of a deuterated compound compared to its non-deuterated analog.
Objective: To determine the rate of disappearance of the test compounds when incubated with human liver microsomes, a source of drug-metabolizing enzymes.
Materials:
-
Test compound (deuterated and non-deuterated)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Incubator or shaking water bath set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Prepare stock solutions of the test compounds (deuterated and non-deuterated) in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
Pre-warm the master mix and the HLM suspension to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound to the pre-warmed master mix to a final concentration of 1 µM.
-
Immediately add the HLM suspension to start the incubation.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing cold acetonitrile to stop the enzymatic reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Compare the calculated half-lives of the deuterated and non-deuterated compounds to determine the effect of deuteration on metabolic stability.
-
Conclusion and Future Directions
The application of deuterium in drug discovery has evolved from a niche strategy to a mainstream approach for optimizing drug candidates. The successful development and approval of deuterated drugs like deutetrabenazine and deucravacitinib underscore the clinical and commercial viability of this technology. As our understanding of drug metabolism and the tools for isotopic labeling continue to advance, we can expect to see a wider application of deuteration in both "deuterium switch" approaches for existing drugs and the de novo design of novel therapeutics. The future of deuterated pharmaceuticals holds the promise of safer, more effective, and more patient-friendly medicines.
References
Methodological & Application
Application Notes and Protocols for D-Tyrosine-d2 in Quantitative Proteomics and Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of quantitative proteomics and metabolomics, accuracy and reproducibility are paramount. Stable isotope-labeled compounds are indispensable tools for achieving precise quantification of analytes in complex biological matrices. D-Tyrosine-d2, a deuterated form of the D-isomer of tyrosine, serves as an excellent internal standard for the accurate measurement of D-Tyrosine and its metabolites by mass spectrometry.
Unlike L-amino acids, which are incorporated into proteins during synthesis, D-amino acids are not typically integrated into the proteome via ribosomal translation. Consequently, the application of this compound in proteomics is not for metabolic labeling in the traditional sense (e.g., SILAC), but rather as a spike-in internal standard for targeted quantitative analysis of free D-Tyrosine. The presence and concentration of D-amino acids in biological systems are of growing interest due to their potential roles in physiological and pathological processes.
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of D-Tyrosine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Quantitative Analysis using Stable Isotope-Labeled Internal Standards
The fundamental principle behind using this compound as an internal standard is isotope dilution mass spectrometry. A known amount of the labeled standard (this compound) is added to a biological sample containing the unlabeled analyte of interest (D-Tyrosine). The labeled standard and the native analyte are chemically identical and thus exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.
The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference due to the deuterium labeling. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined. This method effectively corrects for sample loss during preparation and variations in instrument response.
Experimental Workflow for Quantitative Analysis
The overall workflow for the quantitative analysis of D-Tyrosine using this compound as an internal standard is depicted below. This process involves sample preparation, the addition of the internal standard, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for targeted quantitative analysis using a stable isotope-labeled internal standard.
Detailed Experimental Protocol: Quantification of D-Tyrosine in Human Urine
This protocol is adapted from established methods for the analysis of tyrosine and its derivatives in biological fluids.
1. Materials and Reagents
-
D-Tyrosine (analyte standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine samples
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
LC-MS/MS system (equipped with an electrospray ionization source)
2. Preparation of Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Tyrosine in a known volume of 0.1% formic acid in water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a known volume of 0.1% formic acid in water.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with 0.1% formic acid in water to cover the expected concentration range in the samples.
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration of, for example, 1 µg/mL in 0.1% formic acid in water.
3. Sample Preparation
-
Thaw frozen urine samples on ice.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
To 100 µL of the urine supernatant, add 10 µL of the internal standard working solution (this compound).
-
Vortex mix for 30 seconds.
-
Protein Precipitation (for plasma/serum): Add 300 µL of ice-cold acetonitrile or methanol. Vortex and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Solid-Phase Extraction (SPE) for Urine (Optional, for sample cleanup):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the urine sample (spiked with internal standard).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
The following is an example of LC-MS/MS conditions. These should be optimized for the specific instrument and column used.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
D-Tyrosine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion of the standard)
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion of the standard)
-
-
Optimize collision energy and other MS parameters for each transition.
-
Application Notes and Protocols for D-Tyrosine-d2 Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantitative proteomics. An emerging variation of this method involves the use of deuterated amino acids, such as D-Tyrosine-d2, to trace and quantify protein turnover, post-translational modifications, and metabolic pathways. D-Tyrosine, the D-isomer of L-Tyrosine, can be incorporated into cellular proteins, and its deuterated form (this compound) serves as a stable isotope tracer for mass spectrometry-based analysis. This application note provides a detailed protocol for the metabolic labeling of mammalian cells in culture using this compound.
While L-tyrosine is the canonical amino acid incorporated into proteins, some studies have explored the effects and metabolism of D-isomers. D-Tyrosine has been shown to influence biological processes such as melanin synthesis and biofilm formation[1]. The use of a deuterated version allows for the sensitive detection and quantification of its incorporation and subsequent metabolic fate. It is important to note that high concentrations of tyrosine isomers may have toxic effects on cells[2]. Therefore, optimization of the labeling conditions is crucial.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1202064-22-9 | [3][4] |
| Molecular Formula | C₉D₂H₉NO₃ | [4] |
| Molecular Weight | 183.086 g/mol | |
| Synonyms | D-Tyrosine-β,β-d2, D-Tyrosine-3,3-d2 |
Table 2: Recommended Starting Concentrations for this compound Labeling
| Cell Line Type | This compound Concentration (µM) | Incubation Time (hours) | Notes |
| Adherent (e.g., HEK293, HeLa) | 50 - 200 | 24 - 72 | Start with a lower concentration and shorter incubation to assess toxicity and incorporation efficiency. |
| Suspension (e.g., Jurkat, K562) | 50 - 200 | 24 - 72 | Monitor cell viability and growth rate closely. |
| Primary Cells | 25 - 100 | 12 - 48 | Primary cells can be more sensitive; use lower concentrations and shorter durations initially. |
Experimental Protocols
I. Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound powder
-
1 M HCl
-
1 M NaOH
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a 100 mM stock solution, add a small volume of 1 M HCl to dissolve the powder. For example, for 10 mg of this compound (MW: 183.086), add approximately 546 µL of 1 M HCl.
-
Alternatively, a basic stock solution can be prepared using 1 M NaOH.
-
Gently vortex until the powder is completely dissolved.
-
Neutralize the solution to approximately pH 7.4 with 1 M NaOH (if using HCl) or 1 M HCl (if using NaOH). Monitor the pH carefully.
-
Bring the final volume to the desired concentration with sterile, nuclease-free water.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
II. This compound Labeling in Cell Culture
This protocol describes the metabolic labeling of cells by supplementing the culture medium with this compound.
-
Reagents and Materials:
-
Mammalian cells of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics
-
Tyrosine-free medium (custom formulation or commercially available)
-
This compound stock solution (from Protocol I)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell culture plates or flasks
-
-
Procedure:
-
Culture cells to approximately 70-80% confluency under standard conditions.
-
For adherent cells, aspirate the medium and wash the cells once with sterile PBS. For suspension cells, pellet the cells by centrifugation and wash with PBS.
-
Aspirate the PBS and add pre-warmed, tyrosine-free medium containing the desired final concentration of this compound (refer to Table 2 for starting concentrations). Ensure the this compound stock solution is well-mixed into the medium.
-
Incubate the cells for the desired labeling period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
(Optional) For time-course experiments, harvest cells at different time points.
-
After the labeling period, harvest the cells. For adherent cells, wash with cold PBS, then detach using a cell scraper or trypsin. For suspension cells, pellet by centrifugation and wash with cold PBS.
-
Store the cell pellets at -80°C until further processing for downstream analysis.
-
III. Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the general steps for preparing this compound labeled cell lysates for mass spectrometry-based proteomic analysis.
-
Reagents and Materials:
-
Labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 spin columns for desalting
-
-
Procedure:
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay.
-
Take a desired amount of protein (e.g., 100 µg) and reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digest the proteins into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for this compound labeling in cell culture.
Caption: Incorporation and analysis of this compound in cellular proteins.
References
Application Notes and Protocols for D-Tyrosine-d2 Incorporation in Protein Expression Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of D-Tyrosine-d2 into proteins using various expression systems. This unique amino acid offers significant advantages for structural biology, drug discovery, and therapeutic protein development by enhancing stability and providing a valuable probe for analytical studies.
Introduction to this compound and its Applications
This compound is a non-canonical amino acid that combines two key features: the D-enantiomeric form of tyrosine and deuterium labeling at the β-carbon (Cβ). This combination provides distinct advantages in protein engineering and analysis.
-
Enhanced Proteolytic Stability: The presence of a D-amino acid in a peptide or protein backbone significantly increases its resistance to degradation by proteases, which are stereospecific for L-amino acids.[1][2][3][4] This extended half-life is highly desirable for therapeutic peptides and proteins.
-
Probing Protein Structure and Dynamics with NMR: Deuterium labeling is a powerful tool in Nuclear Magnetic Resonance (NMR) spectroscopy for studying large proteins and protein complexes. The replacement of protons with deuterons simplifies complex spectra and allows for the application of advanced NMR techniques to probe protein structure and dynamics.
-
Mass Spectrometry Analysis: The known mass shift introduced by this compound facilitates its unambiguous identification and quantification in proteins using mass spectrometry (MS).[5] Isotope dilution MS can be employed for precise quantification of incorporation efficiency.
-
Drug Development and Discovery: The incorporation of this compound can be used to develop more stable peptide-based drugs. Furthermore, it can serve as a spectroscopic probe to study drug-protein interactions and the conformational changes induced upon binding.
Quantitative Data Summary
While specific data for this compound incorporation is limited in publicly available literature, the following table summarizes typical incorporation efficiencies and yields that can be expected based on studies with other D-amino acids and deuterated amino acids. Actual results will vary depending on the protein, expression system, and specific experimental conditions.
| Expression System | Typical Incorporation Efficiency (%) | Typical Protein Yield (mg/L) | Key Considerations |
| E. coli (in vivo) | 5 - 30% | 1 - 10 | Ribosomal preference for L-amino acids is a major challenge. Use of engineered ribosomes can enhance efficiency. |
| Cell-Free (in vitro) | 20 - 70% | 0.1 - 2 | Open system allows for direct manipulation and optimization. Less susceptible to cellular toxicity of unnatural amino acids. |
Experimental Protocols
In Vivo Incorporation of this compound in E. coli using Amber Suppression
This protocol describes the site-specific incorporation of this compound into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes the amber stop codon (TAG).
Workflow Diagram:
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.
-
pEVOL plasmid encoding the engineered D-Tyrosyl-tRNA synthetase/tRNACUA pair.
-
This compound (commercially available from suppliers like Sigma-Aldrich or custom synthesis providers).
-
Luria-Bertani (LB) medium and agar plates.
-
Appropriate antibiotics for plasmid selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.
-
Buffers for protein purification (e.g., lysis buffer, wash buffer, elution buffer for Ni-NTA chromatography).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-D-TyrRS plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium containing antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Addition of this compound: Add this compound to a final concentration of 1 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.2% (w/v).
-
Incubation: Incubate the culture overnight at a reduced temperature (e.g., 20-25°C) with shaking to improve protein folding and incorporation efficiency.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Purification and Analysis: Resuspend the cell pellet in lysis buffer and purify the protein using standard methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Analyze the purified protein by SDS-PAGE, and confirm this compound incorporation and determine efficiency by mass spectrometry.
Cell-Free Protein Synthesis (CFPS) of this compound Containing Proteins
CFPS offers a powerful alternative for incorporating unnatural amino acids, as the open nature of the system allows for direct manipulation of the reaction components.
Workflow Diagram:
References
- 1. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 4. Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Probing Protein Architecture and Action: The Role of D-Tyrosine-d2
Harnessing the power of stable isotope labeling, D-Tyrosine-d2 emerges as a pivotal tool for researchers delving into the intricate world of protein structure and dynamics. This deuterated amino acid offers unique advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), enabling precise insights into protein conformation, function, and interaction networks. These applications are critical for advancing our understanding of biological processes and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the utilization of this compound in protein studies, aimed at researchers, scientists, and drug development professionals.
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy
The incorporation of this compound into proteins significantly simplifies complex NMR spectra. The replacement of protons with deuterons on the aromatic ring of tyrosine reduces spectral crowding and sharpens the signals of remaining protons, a crucial advantage when studying large proteins or protein complexes.[1] This selective deuteration allows for the unambiguous assignment of signals and facilitates the determination of three-dimensional structures and the characterization of dynamic processes over a wide range of timescales.
Quantitative Data Summary: NMR Chemical Shifts
While specific chemical shift data for proteins universally labeled with this compound is not broadly published in standardized tables, the principles of chemical shift perturbation are central to its application. The introduction of the heavier isotope can induce small, measurable changes in the chemical shifts of nearby nuclei. More significantly, the deuteration simplifies the spectrum, allowing for clearer observation of chemical shift changes upon ligand binding, protein-protein interaction, or conformational changes. For reference, representative ¹³C chemical shifts for tyrosine residues in a protein are provided below.
| Carbon Atom | Chemical Shift (ppm) |
| Cα | 55.6 |
| Cβ | 36.9 |
| Cγ | 128.5 |
| Cδ1/Cδ2 | 130.5 |
| Cε1/Cε2 | 115.8 |
| Cζ | 155.7 |
Note: These are typical values and can vary depending on the local chemical environment within the protein.
Experimental Protocol: Protein Labeling for NMR Analysis
This protocol outlines the expression and labeling of a target protein with this compound in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
M9 minimal medium prepared with Deuterium Oxide (D₂O).
-
This compound.
-
¹⁵NH₄Cl and/or ¹³C-glucose (if uniform labeling is also desired).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Starter Culture: Inoculate a 50 mL Luria-Bertani (LB) medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.
-
Adaptation to D₂O: Pellet the cells from the starter culture and resuspend in 100 mL of M9 medium prepared with 50% D₂O. Grow for several hours. Repeat this step with 75% and finally 100% D₂O M9 medium to adapt the cells to the deuterated environment.
-
Expression Culture: Inoculate 1 L of M9 medium (100% D₂O) containing ¹⁵NH₄Cl (for ¹⁵N labeling) and/or ¹³C-glucose (for ¹³C labeling) with the adapted cell culture.
-
Addition of this compound: When the optical density at 600 nm (OD₆₀₀) reaches approximately 0.6-0.8, add this compound to a final concentration of 100-200 mg/L. To prevent metabolic scrambling, it is advisable to also add a mixture of unlabeled aromatic amino acids (phenylalanine and tryptophan) a few minutes before adding this compound.[2]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Harvesting and Purification: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours. Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.
-
NMR Sample Preparation: Prepare the purified, this compound labeled protein in a suitable NMR buffer containing 5-10% D₂O for the lock signal.[3]
Experimental Workflow: NMR Data Acquisition and Analysis
Application in Mass Spectrometry (MS)
In mass spectrometry-based proteomics, this compound serves as a valuable internal standard for the accurate quantification of proteins and their post-translational modifications (PTMs), particularly phosphorylation.[4] By incorporating a known amount of a synthetic peptide containing this compound into a sample, the corresponding endogenous, unlabeled peptide can be precisely quantified by comparing their peak intensities in the mass spectrum. This stable isotope dilution (SID) method overcomes variations in sample preparation and instrument response.
Quantitative Data Summary: Mass Spectrometry
The key quantitative aspect of using this compound in MS is the mass shift it introduces. The two deuterium atoms increase the mass of the tyrosine residue by approximately 2 Da. This mass difference allows for the clear distinction between the labeled internal standard and the endogenous analyte.
| Peptide | Monoisotopic Mass (Da) |
| Unlabeled Tyrosine-containing Peptide | X |
| This compound-containing Peptide | X + 2.012 |
Note: The exact mass shift may vary slightly based on the specific isotopic purity of the this compound.
Experimental Protocol: Quantitative Analysis of Tyrosine Phosphorylation
This protocol describes a targeted approach for quantifying a specific tyrosine phosphorylation event using a this compound labeled peptide as an internal standard.
Materials:
-
Cell or tissue lysate containing the protein of interest.
-
Synthetic peptide standard corresponding to the tryptic peptide containing the target phosphotyrosine, but with this compound incorporated.
-
Trypsin (mass spectrometry grade).
-
Phosphopeptide enrichment kit (e.g., TiO₂ or Fe-IMAC).
-
LC-MS/MS system.
Procedure:
-
Protein Extraction and Digestion: Lyse cells or tissues to extract proteins. Denature, reduce, and alkylate the proteins. Digest the proteins into peptides using trypsin.
-
Spiking of Internal Standard: Add a known amount of the this compound labeled synthetic peptide to the digested sample.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using a phosphopeptide enrichment kit according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptide sample by LC-MS/MS. The liquid chromatography step separates the peptides, and the mass spectrometer detects and fragments them.
-
Data Analysis: Extract the ion chromatograms for both the endogenous phosphopeptide and the this compound labeled internal standard. Calculate the ratio of the peak areas to determine the absolute quantity of the endogenous phosphopeptide.
Experimental Workflow: Quantitative Mass Spectrometry
Application in Studying Signaling Pathways: EGFR Signaling
This compound can be a powerful tool to dissect the dynamics of signaling pathways, such as the one mediated by the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon binding to its ligand EGF, dimerizes and autophosphorylates on several tyrosine residues in its intracellular domain.[5] These phosphorylated tyrosines serve as docking sites for downstream signaling proteins, initiating a cascade of events that regulate cell proliferation, survival, and differentiation.
By using synthetic peptides containing O-phospho-D-tyrosine, researchers can probe the binding of downstream effector proteins, such as those containing SH2 domains, to the activated receptor. The D-amino acid can confer resistance to phosphatases, prolonging the lifetime of the phosphorylated state and facilitating the study of these interactions. Furthermore, cells could potentially be cultured with this compound to investigate its incorporation and subsequent phosphorylation in the context of the EGFR signaling cascade.
Signaling Pathway Diagram: Probing EGFR Activation
References
- 1. Deep mutational analysis reveals functional trade-offs in the sequences of EGFR autophosphorylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Analysis of the Regulation of EGFR by Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: A Robust LC-MS/MS Method for the Quantification of D-Tyrosine-d2 in Human Plasma
Introduction
D-amino acids, once thought to be exclusive to bacteria, are now recognized as having significant physiological roles in mammals. D-Tyrosine, an enantiomer of the proteinogenic L-Tyrosine, has been implicated in various neurological processes and is being investigated as a potential biomarker for certain diseases. Accurate and sensitive quantification of D-Tyrosine in biological matrices is crucial for advancing this research. Stable isotope-labeled internal standards are essential in mass spectrometry-based quantification to correct for variability during sample preparation and analysis.[1] This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of D-Tyrosine in human plasma using D-Tyrosine-d2 as an internal standard.
The use of a stable isotope-labeled internal standard like this compound, which has nearly identical chemical and physical properties to the analyte, allows for accurate correction of matrix effects and variations in instrument response.[1] This method employs a straightforward protein precipitation for sample preparation and utilizes Multiple Reaction Monitoring (MRM) for sensitive and specific detection.
Experimental Protocols
Materials and Reagents
-
D-Tyrosine (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥98%)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98% purity)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC vials
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solution Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve D-Tyrosine and this compound in a 50:50 mixture of methanol and water to prepare individual 1 mg/mL stock solutions.
-
Store stock solutions at -20°C.
Working Standard Solutions:
-
Prepare a series of working standard solutions of D-Tyrosine by serial dilution of the stock solution with 50:50 methanol/water to create calibration standards.
-
Prepare a working internal standard (IS) solution of this compound at a concentration of 1 µg/mL by diluting the stock solution with 50:50 methanol/water.
Sample Preparation Protocol
-
Thaw human plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution to each plasma sample (and to each calibration curve point).
-
Vortex for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (98% Water with 0.1% Formic Acid : 2% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
LC-MS/MS Method
Liquid Chromatography Conditions:
-
Column: Chiral HPLC Column (e.g., Astec CHIROBIOTIC V2, 100 x 2.1 mm, 5 µm) for separation of D- and L-isomers if necessary, or a standard C18 column (e.g., 50 x 2.1 mm, 1.8 µm) if only D-Tyrosine is of interest.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1.0 min: 2% B
-
1.0-5.0 min: 2% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 2% B
-
6.1-8.0 min: 2% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow: Optimized for the specific instrument
-
Data Presentation
The following table summarizes the optimized MRM transitions and compound-specific parameters for D-Tyrosine and its internal standard, this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| D-Tyrosine | 182.1 | 136.1 | 100 | 15 |
| 182.1 | 91.1 | 100 | 25 | |
| This compound (IS) | 184.1 | 138.1 | 100 | 15 |
| 184.1 | 93.1 | 100 | 25 |
Method Validation Summary
The developed method was validated according to standard bioanalytical method validation guidelines.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of D-Tyrosine in human plasma using this compound as an internal standard. The method is sensitive, selective, and accurate, making it suitable for various research and clinical applications where the precise measurement of D-Tyrosine is required. The straightforward sample preparation and rapid chromatographic runtime allow for high-throughput analysis.
References
Application Notes and Protocols: D-Tyrosine-d2 in Clinical Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of clinical metabolomics, the precise and accurate quantification of endogenous molecules is paramount for understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. D-Tyrosine-d2, a stable isotope-labeled form of the amino acid tyrosine, serves as a critical tool in mass spectrometry-based analyses. Its chemical properties, nearly identical to its unlabeled counterpart but with a distinct mass, make it an ideal internal standard for quantitative studies. This document provides detailed application notes and protocols for the use of this compound in clinical metabolomics, focusing on its role as an internal standard for accurate quantification, its potential as a tracer in metabolic flux analysis, and its application in disease biomarker discovery.
Application 1: this compound as an Internal Standard for Accurate Quantification of Tyrosine
Stable isotope dilution analysis using a labeled internal standard is the gold standard for accurate quantification in mass spectrometry.[1] this compound is added to biological samples at a known concentration at the beginning of the sample preparation process. It co-elutes with the endogenous (light) tyrosine during chromatographic separation and is detected by the mass spectrometer. By comparing the signal intensity of the light analyte to the heavy internal standard, any variations in sample preparation, injection volume, and ionization efficiency can be normalized, leading to highly accurate and precise quantification.[1][2]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of tyrosine using a deuterated internal standard in human plasma and urine.
Table 1: LC-MS/MS Method Parameters for Tyrosine Quantification
| Parameter | Value | Reference |
| Internal Standard | p-[(2)H(4)]Tyrosine or L-Tyrosine-d4 | [3] |
| Linear Range | 0.03 - 10 µM (for tyrosine derivatives) | [3] |
| Limit of Detection (LOD) | 0.025 - 0.05 µM (for tyrosine derivatives) | |
| Within-day CV (%) | 2.7 - 7.0 | |
| Between-day CV (%) | 7.9 - 13.0 |
Experimental Protocol: Quantification of Tyrosine in Human Plasma
This protocol outlines a standard procedure for the quantification of tyrosine in human plasma using this compound as an internal standard with LC-MS/MS.
Materials:
-
Human plasma samples
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Prepare a stock solution of this compound in methanol/water.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over several minutes.
-
Flow Rate: A typical flow rate for a standard analytical column.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tyrosine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (mass shift corresponding to deuterium labeling).
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both tyrosine and this compound.
-
Calculate the ratio of the peak area of tyrosine to the peak area of this compound.
-
Generate a calibration curve using known concentrations of tyrosine standards spiked with the same amount of this compound.
-
Determine the concentration of tyrosine in the plasma samples by interpolating their peak area ratios on the calibration curve.
-
Application 2: this compound as a Tracer in Metabolic Flux Analysis
Stable isotope tracers are invaluable tools for studying the dynamics of metabolic pathways in vivo. By introducing a labeled compound like this compound, researchers can trace its metabolic fate and quantify the flux through various pathways. In the context of tyrosine metabolism, this compound can be used to investigate the synthesis rates of catecholamines (dopamine, norepinephrine, epinephrine) and thyroid hormones, as well as its degradation through the tyrosine catabolic pathway. This approach provides a dynamic view of metabolism that cannot be obtained from static concentration measurements alone.
Potential Clinical Applications:
-
Neurodegenerative Diseases: Investigating alterations in dopamine synthesis in conditions like Parkinson's disease.
-
Endocrine Disorders: Studying the dynamics of thyroid hormone production in thyroid diseases.
-
Inborn Errors of Metabolism: Assessing the activity of enzymes involved in tyrosine metabolism in disorders like tyrosinemia.
Experimental Workflow for a Tracer Study
Caption: Workflow for a clinical metabolic flux study using this compound.
Application 3: this compound in Disease Biomarker Discovery
Metabolomics studies aim to identify novel biomarkers for the diagnosis, prognosis, and monitoring of diseases. The use of this compound as an internal standard enhances the reliability and reproducibility of these studies, which is crucial for the validation of potential biomarkers. Alterations in tyrosine metabolism have been implicated in various conditions, including liver disease, tyrosinemia, and certain cancers. By enabling the accurate measurement of tyrosine and its metabolites, this compound facilitates the identification of statistically significant changes in their levels that may serve as disease biomarkers.
Visualizing Tyrosine Metabolism
Major Metabolic Pathways of Tyrosine
Tyrosine is a non-essential amino acid that serves as a precursor for several important biological molecules.
Caption: Overview of major tyrosine metabolic pathways in humans.
Catecholamine Synthesis Pathway
A more detailed view of the synthesis of dopamine, norepinephrine, and epinephrine from tyrosine.
Caption: The catecholamine biosynthesis pathway starting from tyrosine.
Conclusion
This compound is an indispensable tool in modern clinical metabolomics. Its primary application as an internal standard ensures the accuracy and reliability of quantitative data, which is fundamental for all metabolomics research. Furthermore, its potential use as a metabolic tracer opens up avenues for dynamic studies of metabolic pathways in health and disease. The detailed protocols and conceptual frameworks provided in these application notes are intended to guide researchers, scientists, and drug development professionals in effectively utilizing this compound to advance their clinical research.
References
Application Notes and Protocols: Site-Specific Deuteration of Tyrosine for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific deuteration of tyrosine, the replacement of a specific hydrogen atom with its heavier isotope deuterium, is a powerful tool for elucidating the mechanisms of enzymatic reactions, understanding protein dynamics, and investigating drug metabolism. The increased mass of deuterium can alter the vibrational frequency of chemical bonds, leading to a kinetic isotope effect (KIE) if that bond is broken or rehybridized in the rate-determining step of a reaction. This phenomenon provides invaluable insights into transition state structures and reaction pathways. Furthermore, deuterated tyrosine serves as a sensitive probe in mass spectrometry and NMR spectroscopy for studying protein conformation and ligand binding.
These application notes provide an overview of the utility of site-specifically deuterated tyrosine in mechanistic studies and offer detailed protocols for its synthesis, incorporation into proteins, and analysis.
Applications
Probing Enzyme Mechanisms with the Kinetic Isotope Effect (KIE)
The KIE is a sensitive probe for transition state structure and can help to determine the rate-limiting step of an enzymatic reaction. By comparing the reaction rates of a protein containing protonated tyrosine with one containing deuterated tyrosine at a specific position, researchers can infer whether the C-H bond at that position is cleaved in the rate-determining step.
Key Applications:
-
Elucidating enzyme catalytic mechanisms: Studies on enzymes like L-phenylalanine dehydrogenase and tyrosinase have utilized deuterated tyrosine to investigate the details of their catalytic cycles.[1][2]
-
Identifying rate-determining steps: A significant KIE (typically >1.5) suggests that C-H bond breaking is at least partially rate-limiting.
-
Distinguishing between different mechanistic pathways.
Investigating Protein Dynamics and Conformation with Hydrogen/Deuterium Exchange Mass Spectrometry (H/DX-MS)
H/DX-MS is a powerful technique for studying protein conformation, dynamics, and interactions. The rate at which backbone amide hydrogens exchange with deuterium from the solvent provides information about their solvent accessibility and involvement in hydrogen bonding. While this technique typically probes backbone amides, the principles of differential exchange can be conceptually extended to understanding how the local environment of a tyrosine side chain changes upon ligand binding or conformational shifts. The incorporation of deuterated tyrosine can also serve as a mass tag to track specific protein fragments.
Key Applications:
-
Mapping protein-ligand interaction sites: Changes in the deuterium exchange pattern of a protein upon ligand binding can identify the binding interface.[3]
-
Characterizing conformational changes: H/DX-MS can detect subtle changes in protein structure that occur during catalysis or in response to allosteric regulation.[4]
-
Studying protein folding and unfolding pathways.
Enhancing NMR Studies of Protein Structure and Dynamics
Deuteration is a widely used strategy in protein NMR to simplify complex spectra and enable the study of larger proteins. Site-specific deuteration of tyrosine can be particularly useful for:
Key Applications:
-
Spectral simplification: Reducing the number of proton signals simplifies crowded spectral regions.
-
Measurement of specific distances: Deuterium labels can be used to measure distances to other nuclei through the nuclear Overhauser effect (NOE).
-
Probing side-chain dynamics: The relaxation properties of deuterium can provide information about the motion of the tyrosine side chain.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and application of site-specifically deuterated tyrosine.
Table 1: Isotopic Purity and Incorporation Efficiency of Deuterated Tyrosine.
| Deuterated Tyrosine Species | Method of Synthesis | Typical Isotopic Purity (%) | Reference |
| L-[2',3',5',6'-d4]Tyrosine (Tyr-d4) | Acid-catalyzed exchange | ~60% | [5] |
| L-[2',6'-d2]Tyrosine (Tyr-d2) | From Tyr-d4 | Not specified | |
| [α-2H1]tyrosine | Chemical synthesis | High (not quantified) | |
| [α,β,β-2H3]tyrosine | Chemical synthesis | High (not quantified) | |
| Cα/Cβ-deuterated L-Tyr | Enzyme-catalyzed H/D exchange | Cα: 95%, Cβ: 49% |
Table 2: Kinetic Isotope Effects (KIEs) in Enzymatic Reactions Involving Tyrosine.
| Enzyme | Substrate | KIE on Vmax | KIE on Vmax/KM | Mechanistic Implication | Reference |
| L-phenylalanine dehydrogenase | [2-2H]-L-Tyr | 2.26 | 2.87 | C-D bond cleavage is likely the rate-determining step. | |
| Tyrosinase | 3'-fluoro-[5'-2H]-l-Tyr | 1.10 ± 0.05 | 1.13 ± 0.05 | C-H bond cleavage is not the primary rate-determining step. | |
| Tyrosinase | 3'-chloro-[5'-2H]-l-Tyr | 1.15 ± 0.05 | 1.18 ± 0.05 | C-H bond cleavage is not the primary rate-determining step. |
Experimental Protocols
Protocol 1: Synthesis of L-[3',5'-d2]Tyrosine
This protocol is adapted from methods described for the deuteration of halogenated tyrosine derivatives and can be modified for tyrosine itself. This method is suitable for introducing deuterium onto the aromatic ring.
Materials:
-
L-Tyrosine
-
6 M DCl in D2O
-
Amberlite IR-120 (H+) resin
-
Lyophilizer
-
Standard laboratory glassware
Procedure:
-
Dissolve L-tyrosine in 6 M DCl/D2O in a sealed glass ampoule.
-
Heat the ampoule at an elevated temperature (e.g., 120°C) for 24 hours.
-
Cool the ampoule and freeze the contents with liquid nitrogen.
-
Lyophilize the sample to remove the DCl/D2O.
-
Dissolve the residue in a minimal amount of water.
-
Apply the solution to a column packed with Amberlite IR-120 (H+) resin.
-
Wash the column with deionized water to remove any remaining acid.
-
Elute the deuterated tyrosine with an appropriate buffer (e.g., aqueous ammonia).
-
Lyophilize the eluted fraction to obtain the purified deuterated tyrosine.
-
Confirm the isotopic purity and site of deuteration using NMR and mass spectrometry.
Protocol 2: Incorporation of Deuterated Tyrosine into a Recombinant Protein
This protocol describes the expression of a target protein in E. coli using a medium supplemented with deuterated tyrosine. This is a common method for producing proteins with labeled amino acids.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein.
-
M9 minimal medium components.
-
Deuterated L-tyrosine.
-
All other essential amino acids (protonated).
-
IPTG for induction.
-
Standard equipment for bacterial cell culture and protein purification.
Procedure:
-
Prepare M9 minimal medium. For high levels of deuteration, D2O should be used as the solvent.
-
Supplement the M9 medium with all essential amino acids, using deuterated tyrosine in place of protonated tyrosine. The concentration of each amino acid should be optimized for the specific expression system.
-
Inoculate a starter culture of the E. coli expression strain in LB medium and grow overnight.
-
The next day, pellet the cells from the starter culture and wash them with M9 medium to remove any residual LB medium.
-
Inoculate the M9 medium containing the deuterated tyrosine and other amino acids with the washed cells.
-
Grow the culture at the optimal temperature for the target protein until it reaches the mid-log phase (OD600 ≈ 0.6-0.8).
-
Induce protein expression by adding IPTG to a final concentration of 0.2-1 mM.
-
Continue to grow the culture for the desired amount of time to allow for protein expression.
-
Harvest the cells by centrifugation.
-
Purify the target protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Verify the incorporation of deuterated tyrosine using mass spectrometry.
Visualizations
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Isotope effects in mechanistic studies of l-tyrosine halogen derivatives hydroxylation catalyzed by tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of hydrogen/deuterium exchange mass spectrometry to study protein tyrosine phosphatase dynamics, ligand binding, and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification by Hydrogen/Deuterium Exchange of Structural Changes in Tyrosine Hydroxylase Associated with Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific deuteration of tyrosine and their assay by selective ion monitoring method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing deuterium loss from D-Tyrosine-d2 during sample prep
Welcome to the technical support center for D-Tyrosine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium loss from this compound during sample preparation for bioanalytical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of deuterium loss from this compound?
A1: The primary mechanism of deuterium loss from this compound is through hydrogen-deuterium (H/D) exchange. This process involves the substitution of a deuterium atom on the tyrosine molecule with a proton from the surrounding solvent or matrix. The most labile proton on tyrosine is the hydroxyl proton, but the aromatic protons can also undergo exchange under certain conditions.[1][2][3] This exchange is often catalyzed by acidic or basic conditions, elevated temperatures, or the presence of certain metal catalysts.[4][5]
Q2: Which positions on the this compound molecule are most susceptible to deuterium loss?
A2: The stability of the deuterium label depends on its position on the molecule. For this compound, where the deuterium atoms are on the aromatic ring, the primary concern is exchange under acidic or basic conditions, or photochemical activation. Deuterium atoms on hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups are generally more labile and prone to exchange with protons from aqueous solvents. Therefore, it is crucial to use this compound that is deuterated on stable positions, such as the aromatic ring.
Q3: How can I minimize deuterium loss during sample storage?
A3: To minimize deuterium loss during storage, it is recommended to store this compound stock solutions in aprotic solvents like acetonitrile or methanol. If aqueous solutions are necessary, use a neutral pH buffer and store at low temperatures (-20°C or -80°C) in tightly sealed containers to minimize exposure to atmospheric moisture. Avoid storing stock solutions in strongly acidic or basic conditions.
Q4: Does the choice of protein precipitation agent affect the stability of this compound?
A4: Yes, the choice of protein precipitation agent can influence the stability of this compound. While organic solvents like acetonitrile and methanol are generally preferred, the co-precipitation of the analyte with the protein pellet can be a concern. Acidic precipitation agents like trichloroacetic acid (TCA) or perchloric acid (PCA) can create a low pH environment that may promote H/D exchange, especially if samples are incubated for extended periods or at elevated temperatures.
Q5: Can derivatization of this compound lead to deuterium loss?
A5: Derivatization reactions, particularly those requiring harsh conditions such as high temperatures or extreme pH, have the potential to cause deuterium loss. It is essential to evaluate the stability of this compound under the specific derivatization conditions. Whenever possible, choose milder derivatization methods.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Decreased isotopic purity of this compound in processed samples | Hydrogen-Deuterium (H/D) Exchange: Exposure to acidic or basic conditions during sample preparation. | - Maintain pH between 4 and 7 during sample processing.- Avoid prolonged exposure to strong acids or bases.- Perform sample preparation steps at low temperatures (e.g., on ice). |
| Elevated Temperatures: High temperatures during sample incubation or evaporation can accelerate H/D exchange. | - Keep samples cooled throughout the preparation process.- Use gentle evaporation techniques (e.g., nitrogen stream at low temperature). | |
| High variability in the analyte/internal standard response ratio | Inconsistent H/D Exchange: Varying conditions across samples leading to different degrees of deuterium loss. | - Standardize all sample preparation steps, including incubation times and temperatures.- Ensure uniform pH across all samples and standards. |
| Differential Matrix Effects: Analyte and internal standard co-elute in a region of variable ion suppression or enhancement. | - Optimize chromatographic separation to ensure co-elution in a stable region of the chromatogram.- Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE). | |
| Presence of unlabeled Tyrosine in this compound standard | Impurity in the standard: The this compound standard may contain a small amount of the unlabeled analyte. | - Check the certificate of analysis for the isotopic purity of the standard.- If necessary, contact the supplier for a higher purity batch. |
| Loss of signal intensity for this compound | Adsorption to surfaces: The analyte may adsorb to plasticware or glassware during sample preparation. | - Use low-binding microcentrifuge tubes and pipette tips.- Consider silanizing glassware to reduce active sites. |
| Co-precipitation with proteins: The internal standard may be trapped in the protein pellet during precipitation. | - Optimize the protein precipitation method by testing different solvents and solvent-to-sample ratios.- Ensure vigorous vortexing to create a fine protein suspension. |
Data Presentation
The following tables summarize the expected impact of various sample preparation conditions on the stability of this compound. The quantitative data presented are illustrative and based on general principles of H/D exchange; actual results may vary depending on the specific experimental setup.
Table 1: Effect of pH on Deuterium Loss of this compound in Aqueous Solution
| pH | Temperature (°C) | Incubation Time (hours) | Estimated Deuterium Loss (%) |
| 2 | 25 | 4 | 5 - 10 |
| 4 | 25 | 4 | < 2 |
| 7 | 25 | 4 | < 1 |
| 9 | 25 | 4 | 3 - 7 |
| 7 | 50 | 4 | 5 - 10 |
Table 2: Effect of Protein Precipitation Agent on this compound Recovery and Deuterium Stability
| Precipitation Agent | Solvent-to-Sample Ratio | Temperature (°C) | Analyte Recovery (%) | Estimated Deuterium Loss (%) |
| Acetonitrile | 3:1 | 4 | 90 - 98 | < 2 |
| Methanol | 3:1 | 4 | 85 - 95 | < 2 |
| 10% Trichloroacetic Acid (TCA) | 1:2 | 4 | 92 - 99 | 3 - 8 |
| Acetone | 4:1 | -20 | 80 - 90 | < 3 |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile for Plasma Samples
This protocol is optimized to minimize deuterium loss by maintaining a neutral pH and low temperature.
Materials:
-
Human plasma containing this compound
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes (1.5 mL, low-binding)
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples on ice for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the this compound and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Sample Cleanup
This protocol is recommended for complex matrices to remove interferences that may contribute to ion suppression and variability.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
SPE vacuum manifold
-
Plasma sample pre-treated with protein precipitation (Protocol 1)
-
Methanol
-
Deionized water
-
5% Ammonium hydroxide in methanol
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of methanol to remove polar and non-polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Mandatory Visualization
Caption: Workflow for minimizing deuterium loss during sample preparation.
Caption: Logical troubleshooting guide for deuterium loss.
References
- 1. Photoactivated h/d exchange in tyrosine: involvement of a radical anion intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogen exchange rate of tyrosine hydroxyl groups in proteins as studied by the deuterium isotope effect on C(zeta) chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing D-Tyrosine-d2 Incorporation in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incorporation of D-Tyrosine-d2 into proteins expressed in E. coli.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind incorporating this compound into proteins in E. coli?
The site-specific incorporation of this compound, a non-canonical amino acid, into a target protein in E. coli is achieved through the use of an orthogonal translation system. This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA). The engineered aaRS is designed to specifically recognize and attach this compound to the engineered tRNA. This charged tRNA then recognizes a specific codon, typically the amber stop codon (UAG), that has been introduced into the gene of interest at the desired incorporation site. This process allows for the insertion of this compound at a specific position within the protein sequence.
Q2: Which E. coli strains are recommended for this compound incorporation?
For efficient incorporation of non-canonical amino acids, it is highly recommended to use engineered E. coli strains in which the chromosomal copy of the release factor 1 (RF1) gene (prfA) has been deleted. RF1 is responsible for recognizing the UAG stop codon and terminating translation. Its removal significantly reduces the competition between the this compound-loaded tRNA and the release factor, thereby increasing the efficiency of incorporation. Strains such as B-95.ΔA are specifically designed for this purpose.[1] In such strains, all 95 instances of the UAG stop codon in essential genes have been replaced with UAA or UGA, making the prfA gene non-essential.[1]
Q3: How can I verify the successful incorporation of this compound?
The most definitive method for confirming the successful and site-specific incorporation of this compound is mass spectrometry.[2] By analyzing the intact protein or proteolytic digests of the protein, you can precisely determine the mass of the incorporated amino acid. The expected mass shift due to the incorporation of this compound (compared to a standard amino acid at that position) provides clear evidence of successful incorporation. Other techniques, such as NMR spectroscopy, can also be employed to detect the presence of the deuterated amino acid.
Q4: What are the key factors that influence the efficiency of this compound incorporation?
Several factors can impact the efficiency of this compound incorporation:
-
Competition with Release Factor 1 (RF1): In strains where RF1 is present, it competes with the aminoacyl-tRNA for binding to the UAG codon, leading to premature termination of translation.[2]
-
Intracellular Concentration of this compound: A sufficient intracellular concentration of this compound is crucial for efficient charging of the orthogonal tRNA.[2]
-
Activity and Specificity of the Orthogonal aaRS/tRNA Pair: The efficiency and fidelity of the engineered synthetase and tRNA are critical for specific recognition and incorporation of this compound.
-
Codon Context: The nucleotides immediately surrounding the UAG codon can influence the efficiency of suppression. Some studies suggest that a purine base following the UAG codon can lead to more efficient incorporation.
-
Toxicity of the Expressed Protein or this compound: High levels of the recombinant protein or the non-canonical amino acid itself can be toxic to the cells, leading to reduced growth and protein yield.
-
Plasmid Stability: Maintaining the stability of the plasmids encoding the target protein and the orthogonal translation system is essential for consistent expression.
Troubleshooting Guide
This guide addresses common problems encountered during the incorporation of this compound in E. coli.
| Problem | Potential Cause | Recommended Solution |
| Low or No Protein Expression | Toxicity of the expressed protein or this compound | - Lower the expression temperature (e.g., 18-25°C) after induction.- Use a lower concentration of the inducer (e.g., IPTG).- Test different concentrations of this compound in the growth media. |
| Inefficient incorporation of this compound | - Use an E. coli strain with RF1 knockout (e.g., B-95.ΔA).- Optimize the concentration of this compound in the growth medium.- Verify the sequence of your expression plasmid. | |
| Plasmid Instability | - Verify the integrity of the expression plasmid by restriction digest or sequencing.- Grow a fresh culture from a single colony for each experiment. | |
| Truncated Protein Product Observed | Competition with Release Factor 1 (RF1) | - Switch to an RF1 knockout E. coli strain. |
| Insufficient intracellular concentration of this compound | - Increase the concentration of this compound in the growth medium.- Optimize the timing of this compound addition relative to induction. | |
| Poor context of the amber (UAG) codon | - If possible, modify the nucleotide following the UAG codon to a purine (A or G). | |
| Protein is Insoluble (Inclusion Bodies) | Misfolded protein | - Lower the expression temperature after induction.- Co-express molecular chaperones.- Use a solubility-enhancing fusion tag (e.g., MBP, GST). |
| Incorrect disulfide bond formation | - If the protein contains cysteine residues, consider expression in the cytoplasm of a strain that promotes disulfide bond formation (e.g., SHuffle T7 Express). | |
| Wild-type Amino Acid Incorporated at UAG site | "Leaky" suppression by endogenous tRNAs | - This is generally a rare event with the UAG codon. Confirm results with mass spectrometry. |
| Contamination of this compound with L-Tyrosine | - Ensure the purity of the this compound stock. |
Experimental Protocols
Site-Directed Mutagenesis to Introduce the Amber (TAG) Codon
This protocol outlines the steps to introduce a TAG codon at a specific site in your gene of interest using PCR-based site-directed mutagenesis.
Materials:
-
Plasmid DNA containing the gene of interest
-
Two complementary mutagenic primers containing the TAG codon
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for cloning (e.g., DH5α)
Procedure:
-
Primer Design: Design two complementary primers, each containing the desired TAG mutation, flanked by 15-20 nucleotides of the correct sequence on both sides.
-
PCR Amplification: Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. Perform thermal cycling to amplify the entire plasmid.
-
DpnI Digestion: After PCR, digest the reaction mixture with DpnI at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated plasmid containing the mutation.
-
Transformation: Transform the DpnI-treated PCR product into competent E. coli cells and select for colonies on appropriate antibiotic plates.
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Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the TAG mutation by DNA sequencing.
Expression and Purification of a His-tagged Protein Containing this compound
This protocol provides a general workflow for the expression and purification of a His-tagged protein containing this compound.
Materials:
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E. coli expression strain (e.g., B-95.ΔA)
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Expression plasmid with the gene of interest (containing a TAG codon and a His-tag)
-
Plasmid encoding the orthogonal aaRS/tRNA pair for this compound
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LB or M9 minimal media
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This compound
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IPTG (or other appropriate inducer)
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Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme)
-
Ni-NTA affinity chromatography column
Procedure:
-
Transformation: Co-transform the expression plasmid and the orthogonal aaRS/tRNA plasmid into a suitable E. coli expression strain. Select for colonies on plates containing the appropriate antibiotics.
-
Starter Culture: Inoculate a single colony into 5-10 mL of media with the appropriate antibiotics and grow overnight at 37°C with shaking.
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Expression Culture: Inoculate a larger volume of media with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.4-0.6.
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Induction: Add this compound to the culture to a final concentration of 1-2 mM. Induce protein expression by adding IPTG (e.g., 0.1-1 mM final concentration). Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.
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Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice. Clarify the lysate by centrifugation.
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Purification (Affinity Chromatography): Equilibrate a Ni-NTA affinity column with lysis buffer. Load the clarified lysate onto the column. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
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Analysis: Analyze the purified protein by SDS-PAGE and confirm the incorporation of this compound by mass spectrometry.
Visualizations
Caption: Experimental workflow for this compound incorporation.
Caption: Troubleshooting logic for low protein yield.
References
Technical Support Center: D-Tyrosine-d2 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor signal intensity of D-Tyrosine-d2 in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing a poor or no signal for my this compound internal standard?
A weak or absent signal for this compound can be attributed to several factors, which can be broadly categorized as issues related to the sample matrix, sample preparation, chromatography, or the instrument itself. The most common causes include:
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Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a phenomenon known as ion suppression.[1][2][3][4] This is a very common reason for signal loss in LC-MS analysis.[5]
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Sample Preparation Errors: Inaccuracies during the sample preparation process, such as errors in adding the internal standard, inefficient extraction of the analyte and standard, or incomplete mixing, can lead to a low signal.
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Instability of the Deuterated Standard: this compound may degrade during sample collection, storage, or processing. Additionally, the deuterium atoms could potentially exchange with hydrogen atoms from the solvent or matrix (H/D exchange), especially if they are in labile positions, which would reduce the concentration of the desired deuterated standard.
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Suboptimal Instrument Parameters: The mass spectrometer settings, including source parameters (e.g., capillary voltage, gas flow rates, temperature) and compound-specific parameters (e.g., collision energy), may not be optimized for this compound.
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Chromatographic Issues: Poor chromatographic performance, such as peak tailing or splitting, can diminish signal intensity. Furthermore, if this compound and the unlabeled analyte do not co-elute closely, they might experience different degrees of matrix effects, leading to inaccurate quantification.
Q2: My this compound signal is highly variable across different samples in the same batch. What is the likely cause?
High variability in the internal standard signal between samples often points to inconsistencies in how individual samples were handled or the inherent variability of the biological matrix. Key areas to investigate include:
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Inconsistent Sample Preparation: This is a primary suspect. Variations in extraction efficiency between samples can lead to differing amounts of this compound reaching the instrument.
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Differential Matrix Effects: The composition of the biological matrix can vary from sample to sample, leading to different levels of ion suppression for the internal standard.
-
Autosampler Injection Issues: Inconsistent injection volumes from the autosampler can also be a source of variability.
Q3: The signal for this compound has suddenly disappeared for all samples in my analytical run. Where should I start troubleshooting?
A complete loss of signal across an entire batch of samples typically indicates a systemic failure rather than an issue with individual samples. A logical troubleshooting approach would be:
-
Verify the Internal Standard Solution: Check the concentration and integrity of the this compound spiking solution. Ensure it was prepared correctly and has not degraded.
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Review the Sample Preparation Protocol: Confirm that the internal standard was indeed added to all samples. A simple human error of omitting this step is a common cause.
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Inspect the LC-MS System: Check for fundamental issues with the instrument, such as a clogged injector, a detached column, or a problem with the ion source (e.g., no stable spray). Also, verify that the correct MS method, including the specific MRM transition for this compound, is being used.
Q4: Can the position of the deuterium labels on this compound affect its stability and signal?
Yes, the position of the deuterium labels is crucial. If the deuterium atoms are on exchangeable sites, such as hydroxyl (-OH) or amine (-NH2) groups, they can easily be replaced by hydrogen atoms from the solvent. It is preferable to use standards where the deuterium atoms are on stable, non-exchangeable positions, like the aromatic ring or carbon atoms not adjacent to heteroatoms, to minimize H/D exchange and ensure signal stability.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
Matrix effects, particularly ion suppression, are a frequent cause of poor signal intensity. This guide provides a systematic approach to identify and address this issue.
Experimental Protocol: Assessing Matrix Effects
This protocol allows for the quantitative evaluation of matrix effects on the this compound signal.
-
Prepare two sets of samples:
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Set A (Neat Solution): Spike this compound at the working concentration into a clean solvent (e.g., the mobile phase).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (a sample that does not contain the analyte or internal standard) through the entire extraction and evaporation process. Then, spike this compound into the final reconstitution solvent at the same concentration as in Set A.
-
-
Analyze both sets of samples by LC-MS using the established method.
-
Calculate the Matrix Effect (%): Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
Data Interpretation:
| Matrix Effect (%) | Interpretation | Recommended Actions |
| 80 - 120% | Minimal matrix effect | Proceed with the current method. |
| < 80% | Ion Suppression | See "Mitigation Strategies" below. |
| > 120% | Ion Enhancement | See "Mitigation Strategies" below. |
Mitigation Strategies for Matrix Effects:
-
Improve Chromatographic Separation: Adjust the LC method (e.g., change the gradient, use a different column) to separate this compound from the co-eluting matrix components that are causing the suppression.
-
Sample Dilution: Diluting the sample can lower the concentration of interfering matrix components, thereby reducing their suppressive effects.
-
Enhance Sample Preparation: Employ more rigorous sample clean-up techniques, such as solid-phase extraction (SPE), to remove a broader range of interfering substances.
Visualization: Troubleshooting Workflow for Poor Signal Intensity
Caption: A step-by-step workflow for troubleshooting poor this compound signal intensity.
Guide 2: Optimizing Mass Spectrometer Parameters
Using non-optimized MS parameters can lead to a significant loss in sensitivity. It is crucial to tune the instrument specifically for this compound.
Experimental Protocol: Parameter Optimization
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
Optimize Source Parameters: Systematically adjust the following to maximize the signal for the this compound precursor ion:
-
Capillary/Spray Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate and Temperature
-
-
Optimize Compound Parameters:
-
Identify the most abundant and stable product ions by performing a product ion scan.
-
Optimize the collision energy for each selected product ion to achieve the highest intensity.
-
Typical MS/MS Parameters for Amino Acids (Illustrative)
| Parameter | Typical Range | This compound (Example) |
| Precursor Ion (m/z) | Varies | 184.1 (M+H)+ |
| Product Ion 1 (m/z) | Varies | 138.1 |
| Collision Energy 1 (eV) | 10 - 40 | 15 |
| Product Ion 2 (m/z) | Varies | 91.1 |
| Collision Energy 2 (eV) | 10 - 40 | 25 |
Note: These are example values and must be optimized on your specific instrument.
Visualization: Ion Suppression in the ESI Source
Caption: Diagram illustrating how co-eluting matrix components can suppress the ionization of this compound.
Stability and Degradation Considerations
While D-Tyrosine is not the natural enantiomer, its degradation can be influenced by enzymes that metabolize L-Tyrosine. The stability of this compound can be impacted by the enzymatic pathways present in the biological matrix being studied.
The primary degradation pathway for L-Tyrosine begins with the enzyme Tyrosine aminotransferase (TAT). The presence of fluorine atoms, as in fluorinated tyrosine analogs, is known to potentially hinder the activity of such enzymes, thereby increasing the molecule's metabolic stability. While this compound is not fluorinated, its non-natural stereochemistry and deuteration may also affect its recognition and processing by metabolic enzymes.
Visualization: Simplified L-Tyrosine Degradation Pathway
Caption: Key enzymatic steps in the catabolism of L-Tyrosine. The stability of this compound may be influenced by these enzymes.
References
Technical Support Center: D-Tyrosine-d2 Internal Standards for Matrix Effect Compensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Tyrosine-d2 as an internal standard to address matrix effects in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) internal standard used in quantitative mass spectrometry to correct for variations in sample preparation, chromatography, and ionization. Because it is chemically almost identical to endogenous L-Tyrosine, it is expected to co-elute and experience similar matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix.[1] By adding a known amount of this compound to every sample, standard, and quality control, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains consistent even if the absolute signal intensity fluctuates, thus compensating for matrix effects and improving the accuracy and precision of the results.[1][2]
Q2: Why am I observing poor accuracy and precision even when using this compound?
While this compound is an excellent tool, it may not always perfectly compensate for matrix effects.[3][4] Several factors can lead to poor performance:
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Differential Matrix Effects: The analyte (L-Tyrosine) and the this compound internal standard may be affected differently by matrix components. This can occur even with co-elution and is a significant challenge with deuterated standards.
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Chromatographic Separation (Isotope Effect): The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, potentially leading to a small difference in retention time between L-Tyrosine and this compound. If the matrix effect is not uniform across the peak elution window, this separation can lead to inadequate compensation.
-
Variable Extraction Recoveries: Although structurally similar, there can be minor differences in the extraction efficiency of the analyte and the internal standard from the sample matrix.
-
Stability of the Deuterium Label (H/D Exchange): Under certain pH and temperature conditions during sample preparation and storage, the deuterium atoms on this compound can exchange with hydrogen atoms from the solvent. This would lead to a decrease in the internal standard signal and an overestimation of the analyte concentration.
Q3: How can I quantitatively assess if this compound is effectively compensating for matrix effects in my assay?
The effectiveness of the internal standard in compensating for matrix effects can be evaluated by calculating the Matrix Factor (MF) and the IS-Normalized Matrix Factor . This is typically done during method validation using a post-extraction spike experiment.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound internal standards.
| Problem | Potential Causes | Recommended Solutions |
| Poor Precision and Accuracy | Differential matrix effects between L-Tyrosine and this compound. | • Optimize Sample Preparation: Implement more rigorous cleanup steps like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.• Chromatographic Optimization: Adjust the mobile phase gradient and column chemistry to better separate the analyte and internal standard from interfering peaks.• Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ). |
| Inconsistent Internal Standard Response | H/D exchange occurring during sample processing or storage. | • Control pH and Temperature: Avoid strongly acidic or basic conditions and high temperatures during sample preparation.• Evaluate Stability: Perform experiments to assess the stability of this compound under your specific sample handling and storage conditions. |
| Inconsistent addition of the internal standard. | • Automate Pipetting: Use calibrated automated liquid handlers for precise and consistent addition of the internal standard solution.• Optimize Workflow: Add the internal standard early in the sample preparation process to account for variability in all subsequent steps. | |
| Chromatographic Peak Tailing or Splitting for this compound | Interaction with the analytical column or system. | • Column Conditioning: Ensure the column is properly conditioned before analysis.• Mobile Phase Additives: Consider adding a small amount of a modifying agent to the mobile phase to improve peak shape. |
| Analyte and Internal Standard Do Not Co-elute | Deuterium isotope effect causing a slight shift in retention time. | • Adjust Chromatographic Conditions: Modify the gradient, flow rate, or column temperature to achieve better co-elution.• Evaluate Different Columns: Test analytical columns with different stationary phases. |
Quantitative Data Summary
The following table summarizes the key parameters for evaluating the performance of the this compound internal standard during method validation.
| Parameter | Formula | Ideal Value | Interpretation |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | >80% and Consistent | Measures the efficiency of the extraction process. |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Indicates the extent of ion suppression (MF < 1) or enhancement (MF > 1). |
| IS-Normalized MF | (MF of Analyte) / (MF of this compound) | 0.85 - 1.15 | Shows how well the internal standard corrects for the matrix effect. |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | >80% and Consistent | Represents the overall efficiency of the entire analytical method. |
Set A, B, and C refer to the sample sets described in the "Protocol for Evaluating Matrix Effects" section below.
Experimental Protocols
Protocol for Evaluating Matrix Effects
This protocol uses the post-extraction spike method to quantitatively assess matrix effects.
1. Preparation of Sample Sets:
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Set A (Neat Solution): Spike the analyte (L-Tyrosine) and the internal standard (this compound) into the final reconstitution solvent.
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Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure. In the final step, spike the analyte and internal standard into the processed blank matrix extract.
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Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix at the beginning of the sample preparation procedure and process as usual.
2. Analysis:
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Analyze multiple replicates (n≥5) of each set by LC-MS/MS.
3. Data Calculation:
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Calculate the mean peak areas for the analyte and internal standard in each set.
-
Use the formulas in the "Quantitative Data Summary" table to determine the Recovery, Matrix Factor, IS-Normalized Matrix Factor, and Process Efficiency.
Visualizations
References
Minimizing H/D exchange for D-Tyrosine-d2 in aqueous solutions
Welcome to the technical support center for D-Tyrosine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on minimizing hydrogen-deuterium (H/D) exchange for this compound in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the isotopic integrity of your this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern for this compound?
A1: Hydrogen-deuterium (H/D) exchange is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent, or vice-versa. For this compound, this is a critical issue as it can lead to the loss of the deuterium label, compromising the isotopic purity of the compound. This can significantly impact the results of studies where isotopic labeling is crucial for tracking the molecule or for mechanistic studies.
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The deuterium atoms on the amine (-ND2), carboxylic acid (-COOD), and hydroxyl (-OD) groups are the most labile and will readily exchange with protons from an aqueous solvent. Deuterium atoms on the carbon backbone (C-D bonds) are generally stable under standard aqueous conditions but can be susceptible to exchange under harsh conditions such as extreme pH, high temperatures, or in the presence of certain catalysts. Furthermore, exposure to UV light, especially at a pH around 9, can induce H/D exchange on the aromatic ring of tyrosine.[1]
Q3: What are the most critical factors that influence the rate of H/D exchange?
A3: The two most critical factors influencing the rate of H/D exchange are pH and temperature. The exchange rate is catalyzed by both acid and base. For labile protons on amino acids, the exchange rate is at its minimum in the acidic pH range of approximately 2.5-3.0. Higher temperatures significantly accelerate the rate of exchange.
Q4: How should I prepare and store aqueous solutions of this compound to minimize H/D exchange?
A4: To minimize H/D exchange, it is recommended to prepare and store solutions under the following conditions:
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Solvent: Use high-purity deuterium oxide (D2O) as the solvent.
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pH (pD): Adjust the pD of the solution to the range of 2.5-3.0 using deuterated acid (e.g., DCl in D2O).
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Temperature: Prepare solutions at room temperature and store them frozen at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable.
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Light: Protect the solution from light, especially UV light, to prevent photochemical exchange on the aromatic ring.
Q5: What type of buffer should I use for my experiments with this compound?
A5: When possible, use a buffer system prepared in D2O with a pD in the optimal range of 2.5-3.0. If your experiment requires a different pH, be aware that the rate of H/D exchange will increase. If you must work at a higher pH, conduct your experiments at the lowest possible temperature and for the shortest duration necessary.
Troubleshooting Guides
Issue 1: Significant loss of deuterium label detected in my this compound sample.
| Potential Cause | Troubleshooting Step |
| Suboptimal pH (pD) of the solution | Verify the pD of your aqueous solution. If it is outside the optimal range of 2.5-3.0, adjust it using an appropriate deuterated acid or base. Remember that for many glass pH electrodes, pD = pH reading + 0.4. |
| Elevated temperature during storage or experiment | Ensure that your this compound solutions are stored at or below 4°C. During experiments, if possible, work at reduced temperatures. |
| Use of protic (H2O-based) solvents or buffers | Whenever possible, use D2O-based solvents and buffers to minimize the proton concentration available for exchange. |
| Extended exposure to non-optimal conditions | Minimize the time your this compound solution is exposed to non-optimal pH or higher temperatures. Plan your experiments to be as efficient as possible. |
| Exposure to light | Store this compound solutions in amber vials or otherwise protected from light to prevent photochemical H/D exchange on the aromatic ring. |
Issue 2: Inconsistent results in experiments using this compound.
| Potential Cause | Troubleshooting Step |
| Variable H/D exchange between experiments | Standardize your solution preparation, storage, and experimental procedures to ensure that the extent of H/D exchange is consistent across all samples. This includes consistent timing, temperature, and pH. |
| Contamination of D2O or other reagents with H2O | Use high-purity D2O (99.9 atom % D or higher) and ensure that all glassware and equipment are thoroughly dried before use to prevent contamination with residual water. |
| Degradation of this compound | In addition to H/D exchange, consider the possibility of chemical degradation, especially if working at extreme pH or temperature. Analyze your sample for the presence of degradation products. |
Illustrative Quantitative Data
The following table provides an illustrative summary of the expected relative rates of H/D exchange for the labile deuterons of this compound under different conditions. The rates are presented qualitatively as the precise rate constants are highly dependent on the specific experimental conditions.
| Condition | Amine (-ND2) Exchange Rate | Carboxyl (-COOD) Exchange Rate | Hydroxyl (-OD) Exchange Rate |
| pD 2.5, 4°C | Very Slow | Slow | Slow |
| pD 7.0, 4°C | Moderate | Fast | Moderate |
| pD 9.0, 4°C | Fast | Fast | Fast |
| pD 2.5, 25°C | Slow | Moderate | Moderate |
| pD 7.0, 25°C | Fast | Very Fast | Fast |
| pD 9.0, 25°C | Very Fast | Very Fast | Very Fast |
| pD 9.0, 25°C, with UV light exposure | Very Fast | Very Fast | Very Fast (plus aromatic exchange) |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound with Minimized H/D Exchange
Objective: To prepare a stock solution of this compound in D2O with minimal loss of the deuterium label.
Materials:
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This compound
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Deuterium oxide (D2O, 99.9 atom % D)
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Deuterated hydrochloric acid (DCl in D2O)
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pD meter or a pH meter with a glass electrode
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Volumetric flasks
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Amber vials for storage
Procedure:
-
Ensure all glassware is thoroughly cleaned and dried to remove any residual H2O.
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In a clean, dry volumetric flask, dissolve the desired amount of this compound in D2O.
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Measure the pD of the solution. If using a standard pH meter, remember the conversion: pD = pH reading + 0.4.
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Adjust the pD to between 2.5 and 3.0 by adding small aliquots of DCl in D2O.
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Once the desired pD is reached, bring the solution to the final volume with D2O.
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Aliquot the stock solution into amber vials, flush with an inert gas like argon or nitrogen, and seal tightly.
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Store the vials at -20°C or -80°C for long-term storage.
Protocol 2: Monitoring Deuterium Exchange using ¹H NMR Spectroscopy
Objective: To quantify the extent of H/D exchange in a this compound sample.
Materials:
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This compound sample in aqueous solution
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NMR spectrometer
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NMR tubes
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D2O for locking
Procedure:
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Acquire a ¹H NMR spectrum of the this compound sample immediately after preparation.
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The signals corresponding to the exchangeable protons (from back-exchange) on the amine, carboxyl, and hydroxyl groups will be visible. The protons on the carbon backbone will also have signals.
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Integrate the signals of the exchangeable protons and the non-exchangeable C-H protons.
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The ratio of the integrals of the exchangeable protons to the non-exchangeable protons will give a measure of the extent of H/D exchange.
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To monitor exchange over time, acquire spectra at regular intervals under the desired experimental conditions. An increase in the integral of the exchangeable proton signals relative to the non-exchangeable proton signals indicates ongoing H/D exchange.
Protocol 3: Analysis of Isotopic Purity by Mass Spectrometry
Objective: To determine the isotopic purity of a this compound sample.
Materials:
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This compound sample
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High-resolution mass spectrometer (e.g., LC-MS/MS)
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Appropriate solvents for mobile phase (preferably aprotic or with low protic content)
Procedure:
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Prepare a dilute solution of the this compound sample in a suitable solvent.
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Infuse the sample directly into the mass spectrometer or inject it onto an LC column for separation.
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Acquire a high-resolution mass spectrum of the sample.
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Identify the molecular ion peak for this compound and its isotopologues (molecules with fewer deuterium atoms due to H/D exchange).
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The relative intensities of the peaks for the different isotopologues can be used to calculate the isotopic purity of the sample.
Visualizations
Caption: Workflow for handling this compound to minimize H/D exchange.
Caption: Decision tree for troubleshooting the loss of deuterium from this compound.
Caption: Use of this compound to investigate the stereospecificity of tyrosine signaling pathways.
References
Improving solubility of D-Tyrosine-d2 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using D-Tyrosine-d2 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: The solubility of D-Tyrosine is very similar to its L-isomer. The aqueous solubility of D-Tyrosine is approximately 453 mg/L at 25°C[1]. Like L-Tyrosine, its solubility is highly dependent on pH, with significantly lower solubility in the neutral pH range (3-8.5)[2][3]. The deuteration at the beta-carbon is not expected to significantly alter its solubility characteristics.
Q2: Why is my this compound not dissolving in my standard cell culture medium?
A2: Standard cell culture media are typically buffered to a physiological pH (around 7.2-7.4), which is the range where tyrosine has its lowest solubility[2][3]. Direct addition of powdered this compound to neutral pH media will likely result in poor dissolution and precipitation.
Q3: Can I heat the cell culture medium to dissolve this compound?
A3: While heating can increase the solubility of tyrosine, it is generally not recommended to heat the entire volume of cell culture medium. Many components of the medium, such as vitamins, growth factors, and amino acids like glutamine, are heat-labile and can degrade, negatively impacting cell health and experimental outcomes. Gentle warming (to 37°C) may be acceptable for short periods when preparing concentrated stock solutions.
Q4: What are the potential biological effects of using this compound in cell culture?
A4: Unlike L-Tyrosine, which is essential for protein synthesis and various metabolic pathways, D-Tyrosine is not typically utilized by mammalian cells for these processes. In fact, D-Tyrosine can act as a competitive inhibitor of tyrosinase, an key enzyme in melanin synthesis. High concentrations of D-Tyrosine have been shown to inhibit cell growth. The deuteration of the molecule may also introduce a kinetic isotope effect, potentially slowing down any metabolic reactions it might undergo.
Q5: How can I prepare a sterile, concentrated stock solution of this compound?
A5: The recommended method is to prepare a concentrated stock solution using either acidic or alkaline conditions and then sterile-filter it before adding it to the cell culture medium. This minimizes the volume of the pH-adjusted solution added to your culture, preventing significant shifts in the final pH of the medium.
Troubleshooting Guide
Issue: this compound Precipitates After Addition to Cell Culture Medium
| Possible Cause | Troubleshooting Steps |
| Low Solubility at Neutral pH | The primary reason for precipitation is the inherently low solubility of tyrosine at the physiological pH of cell culture media. |
| Stock Solution Too Concentrated | The final concentration in the medium may still exceed the solubility limit, even when using a stock solution. |
| pH Shock | Adding a large volume of a highly acidic or alkaline stock solution can cause a localized pH drop or increase in the medium, leading to precipitation of the this compound or other media components. |
| Incorrect Stock Preparation | The this compound may not have been fully dissolved in the initial stock solution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the preparation of a 100 mg/mL this compound stock solution using 1 M HCl.
Materials:
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This compound powder
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1 M Hydrochloric Acid (HCl), sterile
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Sterile, purified water
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Sterile 0.22 µm syringe filter
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Sterile conical tubes
Procedure:
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Weigh the desired amount of this compound powder and place it in a sterile conical tube.
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Add a minimal volume of 1 M HCl to the powder. For example, to prepare a 100 mg/mL solution, add 1 mL of 1 M HCl for every 100 mg of this compound.
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Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied to aid dissolution.
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Once fully dissolved, you can dilute the stock solution with sterile, purified water if a lower concentration is desired.
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Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
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Store the stock solution in aliquots at -20°C.
Protocol 2: Supplementing Cell Culture Medium with this compound Stock Solution
Procedure:
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Thaw the this compound stock solution at room temperature.
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Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
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Under sterile conditions, slowly add the calculated volume of the stock solution to your cell culture medium while gently swirling. It is crucial to add the stock solution dropwise to the medium to avoid localized pH changes that could cause precipitation.
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Ensure the final volume of the added stock solution does not significantly alter the pH of the cell culture medium (typically, the volume of the stock should be less than 1% of the total medium volume).
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If a larger volume of stock solution is required, consider adjusting the pH of the stock solution closer to neutral before addition, being careful not to cause precipitation of the stock.
Solubility Data
The following tables summarize the solubility of Tyrosine in various solvents and conditions. This data for L-Tyrosine is a reliable proxy for this compound due to their similar physicochemical properties.
Table 1: Solubility of Tyrosine in Aqueous Solutions at 25°C
| Solvent/Condition | Solubility (mg/mL) | Reference |
| Water (pH 3.2-7.5) | 0.45 | |
| Water (pH 1.8) | 2.0 | |
| Water (pH 9.5) | 1.4 | |
| Water (pH 10) | 3.8 | |
| 1 M HCl (with heating) | 100 |
Table 2: Solubility of Tyrosine Derivatives at Neutral pH
| Compound | Solubility in Water (g/L) | Fold Increase vs. L-Tyrosine | Reference |
| L-Tyrosine | ~0.45 | 1x | |
| Phospho-L-Tyrosine Disodium Salt | 53 | ~118x | |
| Glycyl-L-Tyrosine (cQrex® GY) | Significantly Higher | Up to 50x |
Diagrams
Caption: Troubleshooting workflow for dissolving this compound.
Caption: this compound as a potential competitive inhibitor of tyrosinase.
References
Dealing with racemization during D-Tyrosine-d2 synthesis
Welcome to the technical support center for D-Tyrosine-d2 synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during the synthesis of α-deuterated D-Tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in this compound synthesis?
A1: Racemization is the process where an enantiomerically pure substance, such as D-Tyrosine, converts into a mixture of both its D and L enantiomers.[1] In the context of drug development and scientific research, maintaining the stereochemical integrity of this compound is crucial because the biological activity of the L-isomer can be significantly different, potentially leading to off-target effects or reduced efficacy of the final product.
Q2: What is the primary mechanism leading to racemization during the α-deuteration of D-Tyrosine?
A2: The primary mechanism for racemization during many chemical synthesis steps, including α-deuteration, involves the formation of an oxazolone (or azlactone) intermediate or direct enolization.[2] Abstraction of the α-proton (or in this case, deuteron) by a base leads to a planar intermediate. Subsequent re-protonation (or deuteration) can occur from either face of the planar intermediate, resulting in a mixture of D and L isomers and thus, racemization.
Q3: Which factors in the synthesis process can influence the rate of racemization?
A3: Several factors can significantly impact the degree of racemization:
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Base: The strength and steric hindrance of the base used are critical. Stronger, less hindered bases tend to increase the rate of racemization.[3]
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Temperature: Higher reaction temperatures generally accelerate the rate of racemization.[4]
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Coupling Reagents and Additives: In peptide synthesis, the choice of coupling reagents and the use of anti-racemization additives like HOBt, HOAt, or OxymaPure are crucial for preserving stereochemistry.[2] While not a coupling reaction, the principles of minimizing exposure to harsh activating conditions are relevant.
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Reaction Time: Prolonged exposure to conditions that promote racemization will naturally lead to a greater loss of stereochemical purity.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, focusing on the prevention of racemization.
| Problem | Potential Cause | Recommended Action |
| High levels of L-Tyrosine-d2 detected in the final product. | Racemization during α-H/D exchange. Direct deuteration using strong acids, bases, or high temperatures is known to cause racemization. | Option 1: Enzymatic Resolution. Synthesize a racemic mixture of α-deuterated N-acetyl-tyrosine and then use an enzyme like alcalase for selective hydrolysis to separate the D and L isomers. Option 2: Temperature Control. If using a base-promoted deuteration method (e.g., NaOEt in EtOD), perform the reaction at a lower temperature (e.g., -40°C) to enhance enantioretention. Option 3: Alternative Catalysis. Explore the use of ruthenium catalysts, which have been reported to facilitate α-deuteration of amino acids with minimal racemization. |
| Incomplete deuteration at the α-position. | Insufficient reaction time or inappropriate reaction conditions. | For base-promoted deuteration, increasing the reaction time may improve the deuterium incorporation level. Monitor the reaction progress to find the optimal balance between deuteration and racemization. For methods involving acetic anhydride, a second cycle of the reaction can increase the exchange to near completion. |
| Decomposition of the starting material or product. | Harsh reaction conditions. Tyrosine can be sensitive to decomposition at very high temperatures or in the presence of strong acids. | Optimize the reaction temperature and concentration of reagents. For instance, when using D₂SO₄ for deuteration, 190°C has been identified as an optimal temperature to balance exchange and decomposition. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Enzymatic Resolution
This protocol involves the synthesis of racemic N-acetyl-DL-tyrosine-d2 followed by enzymatic resolution to isolate the D-enantiomer.
Step 1: Synthesis of N-acetyl-DL-tyrosine-d2
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Heat L-tyrosine in a mixture of acetic anhydride and a small amount of monodeuterated acetic acid. This process leads to acylation, racemization, and H/D exchange at the α-carbon.
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A second cycle of this treatment can be performed to achieve >90% deuterium exchange.
Step 2: Esterification
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Esterify the resulting racemic N-acetyl-DL-tyrosine-d2 to its corresponding methyl or ethyl ester.
Step 3: Enzymatic Resolution
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Perform a selective hydrolysis of the L-ester using an enzyme such as alcalase. This will leave the D-ester unhydrolyzed.
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Separate the hydrolyzed N-acetyl-L-tyrosine-d2 from the unhydrolyzed N-acetyl-D-tyrosine-d2 ester.
Step 4: Hydrolysis
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Subject the isolated N-acetyl-D-tyrosine-d2 ester to acid hydrolysis to remove the acetyl and ester protecting groups, yielding the final this compound product.
Protocol 2: Enantioretentive α-Deuteration using a Base
This protocol is based on a method for the enantioselective α-deuteration of amino acid derivatives.
Step 1: Preparation of the Reaction Mixture
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Dissolve the protected D-Tyrosine derivative (e.g., N-isobutyryl-N-benzyl-D-tyrosine methyl ester) in deuterated ethanol (EtOD).
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Cool the solution to a low temperature (e.g., -40 °C).
Step 2: Deuteration Reaction
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Add a solution of sodium ethoxide (NaOEt) in EtOD to the cooled amino acid solution.
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Stir the reaction mixture at the low temperature for an extended period (e.g., 3 days), monitoring the progress of deuteration and enantiomeric excess by appropriate analytical techniques (e.g., ¹H NMR and chiral HPLC).
Step 3: Quenching and Work-up
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Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Remove the EtOD under reduced pressure.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers and concentrate to obtain the deuterated product.
Step 4: Deprotection
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Remove the protecting groups to yield the final this compound product.
Data Summary
The following table summarizes the impact of different conditions on the enantiomeric excess (e.e.) during α-deuteration of an alanine derivative, which provides insights applicable to tyrosine.
| Amine Substituent | Temperature (°C) | Enantiomeric Excess (e.e.) (%) |
| Isobutyryl | 0 | ~0 (complete racemization) |
| Isobutyryl and Benzyl | 0 | 23 |
| Isobutyryl and Benzyl | -40 | 98 |
Visualizations
Caption: Mechanism of racemization via a planar intermediate.
Caption: Troubleshooting workflow for racemization in this compound synthesis.
References
- 1. Enantioselective Complexation of Protonated Tyrosine by a Chiral Crown‐ether: The Nature of the Hydrogen Bonds Makes the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
How to assess isotopic purity of D-Tyrosine-d2
Welcome to the Technical Support Center for D-Tyrosine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the isotopic purity of this compound and to offer solutions for common challenges encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it critical for my experiments?
Isotopic purity refers to the percentage of a molecule that contains the desired isotope at a specific position. For this compound, it represents the proportion of molecules where two specific hydrogen atoms have been replaced by deuterium. High isotopic purity (typically ≥98%) is crucial for applications such as internal standards in mass spectrometry-based quantitative analysis.[1] Low isotopic purity can lead to inaccurate quantification, as the presence of unlabeled (d0) or partially labeled (d1) species can interfere with the measurement of the target analyte.[2][3]
Q2: What are the primary analytical techniques to assess the isotopic purity of this compound?
The two primary techniques for determining the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[4][5]
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NMR Spectroscopy: ¹H (Proton) NMR can determine the degree and position of deuteration by observing the reduction or absence of proton signals at the deuterated sites. ²H (Deuterium) NMR directly detects the deuterium nuclei, confirming their presence and chemical environment.
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Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is highly sensitive for determining the distribution of isotopologues (molecules that differ only in their isotopic composition) by analyzing their mass-to-charge ratios.
Q3: What is the difference between isotopic enrichment and species abundance?
It's important to distinguish between these two terms:
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Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule.
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Species Abundance: This refers to the percentage of the entire population of molecules that has a specific isotopic composition (e.g., d0, d1, d2).
A high isotopic enrichment at each deuteration site will result in a high abundance of the desired d2 species.
Troubleshooting Guide
Issue 1: Lower than expected isotopic purity observed in Mass Spectrometry.
Symptom: The mass spectrum shows a higher than expected proportion of d0 (unlabeled) or d1 (partially labeled) species and a lower than expected proportion of the desired d2 species.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Low-Quality Starting Material | Always source this compound from reputable suppliers who provide a certificate of analysis with detailed isotopic purity information. If in doubt, verify the purity of a new batch before use in critical experiments. |
| Isotopic (H/D) Exchange | Deuterium atoms, especially those on heteroatoms (like O-D or N-D), can exchange with protons from protic solvents (e.g., water, methanol) during storage or sample preparation. This is known as "back-exchange". To mitigate this, use aprotic or deuterated solvents where possible and prepare solutions fresh. |
| In-source Fragmentation or H/D Scrambling | Harsh conditions in the mass spectrometer's ion source can sometimes lead to fragmentation or scrambling of deuterium atoms. Optimize ion source parameters such as temperature and voltages to ensure soft ionization. |
Issue 2: Interference from Naturally Occurring Isotopes.
Symptom: Inaccurate quantification of the analyte when using this compound as an internal standard, particularly an underestimation of the analyte concentration.
Potential Cause & Solution:
The M+2 isotope peak of the unlabeled analyte, resulting from the natural abundance of ¹³C and ¹⁸O, can have the same mass-to-charge ratio as the this compound internal standard. This leads to a falsely high internal standard signal.
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Solution: If significant interference is observed, consider using an internal standard with a higher degree of deuteration (e.g., D-Tyrosine-d4 or greater) or a ¹³C-labeled standard. This will shift the mass of the internal standard further away from the analyte's isotopic cluster, minimizing overlap.
Issue 3: ¹H NMR shows residual proton signals at the expected deuteration sites.
Symptom: The proton NMR spectrum displays small signals at the chemical shifts where deuterium atoms are supposed to be located.
Potential Cause & Solution:
This is expected, as achieving 100% isotopic purity is practically impossible. The integration of these residual proton signals relative to a non-deuterated proton signal within the molecule can be used to quantify the isotopic enrichment.
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Quantitative ¹H NMR (qNMR): Use a known internal standard to accurately quantify the amount of residual protonated species.
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the general steps for determining the isotopic distribution of this compound.
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Sample Preparation:
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Accurately weigh a small amount of this compound.
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Dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
-
-
Instrumentation (LC-MS/MS):
-
Liquid Chromatography (LC): A reversed-phase C18 column is typically used.
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Mass Spectrometry (MS): Operate a high-resolution mass spectrometer (e.g., Orbitrap or TOF) in full scan mode.
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Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
-
Data Acquisition:
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Acquire the mass spectrum over a mass range that includes the molecular ions of the unlabeled (d0), partially labeled (d1), and fully labeled (d2) D-Tyrosine.
-
-
Data Analysis:
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Determine the relative intensities of the isotopic peaks for d0, d1, and d2.
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Calculate the percentage of each isotopic species to determine the isotopic distribution.
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Expected Isotopic Distribution for this compound (Representative)
| Isotopic Species | Notation | Percentage (%) |
| Unlabeled D-Tyrosine | d0 | < 1.0 |
| D-Tyrosine-d1 | d1 | < 2.0 |
| This compound | d2 | > 97.0 |
| Data is representative and actual values may vary by batch. |
Protocol 2: Isotopic Purity Assessment by NMR Spectroscopy
This protocol describes how to use ¹H and ²H NMR to assess isotopic purity.
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Sample Preparation:
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Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration appropriate for NMR analysis (typically 5-10 mg/mL).
-
-
¹H NMR Spectroscopy:
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Acquire a high-resolution ¹H NMR spectrum.
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Analysis: The degree of deuteration is determined by the significant reduction or complete absence of the proton signals at the positions of deuterium incorporation. The isotopic purity can be estimated by comparing the integral of any residual proton signal at the deuterated position to the integral of a non-deuterated proton signal in the molecule.
-
-
²H NMR Spectroscopy:
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Acquire a ²H (Deuterium) NMR spectrum.
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Analysis: This spectrum will show signals corresponding to the deuterium atoms, confirming their presence and chemical environment. The relative integrals of the deuterium signals can provide information about the distribution of deuterium in the molecule.
-
Visualizations
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: The relationship between isotopic purity and quantitative accuracy.
References
Overcoming challenges in D-Tyrosine-d2 metabolic labeling experiments
Welcome to the technical support center for D-Tyrosine-d2 metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming challenges encountered during the use of this compound for stable isotope labeling in cell culture (SILAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in metabolic labeling?
A1: this compound is a stable isotope-labeled version of the amino acid D-tyrosine, where two hydrogen atoms on the β-carbon of the side chain have been replaced with deuterium. It is used as a metabolic label in quantitative proteomics. When cells are grown in a medium containing this compound instead of regular L-tyrosine, the heavy isotope gets incorporated into newly synthesized proteins. This allows for the differentiation and relative quantification of proteins from different cell populations by mass spectrometry.
Q2: Why use a D-amino acid for metabolic labeling?
A2: While less common than L-amino acid labeling, D-amino acid labeling can be advantageous in specific experimental contexts, such as studying the metabolism and incorporation of D-amino acids themselves, which have been found to have biological roles. It can also be used in specialized SILAC experiments to introduce a unique mass shift.
Q3: What are the primary challenges I should anticipate with this compound labeling?
A3: The main challenges include:
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Low Incorporation Efficiency: Mammalian cells primarily utilize L-amino acids for protein synthesis, and the incorporation of D-amino acids can be inefficient.
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D-amino Acid Oxidase (DAO) Activity: Cells can possess DAO, an enzyme that degrades D-amino acids, which can reduce the availability of this compound for labeling.[1][2][3][4][5]
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Metabolic Conversion: The deuterated label may be lost or transferred to other molecules through metabolic pathways.
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Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase liquid chromatography, which can complicate data analysis.
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Competition with L-Tyrosine: The presence of unlabeled L-tyrosine in the culture medium will compete with this compound for incorporation.
Troubleshooting Guide
Problem 1: Low or No Incorporation of this compound
Symptoms:
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Mass spectrometry data shows a very low percentage of "heavy" labeled peptides.
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The isotopic distribution of tyrosine-containing peptides does not show the expected mass shift.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Competition from unlabeled L-Tyrosine | Ensure the use of a tyrosine-free basal medium for your SILAC experiment. Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids. |
| Insufficient duration of labeling | For complete labeling, cells should be cultured for at least five to six doublings in the this compound containing medium. |
| D-amino Acid Oxidase (DAO) activity | Some cell lines may have high DAO activity, which degrades D-tyrosine. Consider using a DAO inhibitor if you suspect this is an issue. You can assay for DAO activity in your cell lysate. |
| Low cellular uptake of D-Tyrosine | Optimize the concentration of this compound in the medium. A titration experiment (e.g., 0.1 to 1 mM) can help determine the optimal concentration for your cell line. |
| Inherent inefficiency of D-amino acid incorporation | The ribosomal machinery is optimized for L-amino acids. While some incorporation of D-amino acids can occur, it is generally much less efficient. This may be a fundamental limitation of the technique for your specific cell line. |
Problem 2: Inconsistent or Variable Labeling Efficiency
Symptoms:
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High variability in the percentage of heavy-labeled peptides across different experiments or even within the same experiment.
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Unpredictable heavy/light ratios.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inconsistent cell culture conditions | Maintain consistent cell density, passage number, and growth phase during labeling. Stressed or senescent cells may have altered amino acid metabolism. |
| Precipitation of this compound in media | Tyrosine has limited solubility in aqueous solutions. Ensure that the this compound is fully dissolved in the medium before use. Prepare fresh media for each experiment. |
| Metabolic state of the cells | The metabolic activity of cells can influence amino acid uptake and protein synthesis rates. Ensure cells are healthy and actively dividing during the labeling period. |
Problem 3: Issues with Mass Spectrometry Data Analysis
Symptoms:
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Difficulty in identifying and quantifying heavy-labeled peptides.
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Shift in retention time for deuterated peptides.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Chromatographic shift of deuterated peptides | Peptides labeled with deuterium may elute slightly earlier from a reverse-phase chromatography column than their unlabeled counterparts. Adjust the retention time window in your data analysis software to account for this potential shift. |
| Incorrect mass shift specified in search parameters | Ensure that the mass shift for this compound (a mass increase of approximately 2.012 Da) is correctly specified as a variable modification in your database search parameters. |
| Low signal intensity of heavy peptides | Due to lower incorporation efficiency, the signal for heavy peptides may be significantly lower than for light peptides. Optimize MS acquisition parameters to detect low-abundance ions. |
Experimental Protocols
Protocol 1: Basic this compound Metabolic Labeling
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Cell Culture Preparation: Culture your cells of interest in their standard growth medium until they reach approximately 70-80% confluency.
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Media Preparation: Prepare the "heavy" SILAC medium by supplementing tyrosine-free DMEM or RPMI-1640 with this compound at a final concentration of 0.5 mM (this may need optimization). Also, add all other essential amino acids and dialyzed fetal bovine serum (typically 10%). Prepare a "light" control medium with the same components but using unlabeled L-tyrosine.
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Labeling: Wash the cells twice with phosphate-buffered saline (PBS) and then switch to the "heavy" or "light" SILAC medium.
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Cell Passage: Culture the cells in the respective SILAC media for at least 5-6 cell doublings to ensure maximum incorporation of the labeled amino acid.
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Harvesting and Protein Extraction: After the labeling period, harvest the cells and extract proteins using your standard lysis buffer containing protease and phosphatase inhibitors.
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Sample Preparation for Mass Spectrometry: Combine equal amounts of protein from the "heavy" and "light" labeled cell populations. Proceed with standard protocols for protein digestion (e.g., in-solution or in-gel trypsin digestion).
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LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides, ensuring that the correct mass shift for this compound is included in the search parameters.
Visualizations
Caption: Experimental workflow for this compound metabolic labeling.
Caption: Troubleshooting logic for low this compound incorporation.
Caption: Cellular pathway of this compound incorporation and potential degradation.
References
- 1. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the Detection of D-Amino-Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell culture Media for High-Yield Deuterated Protein Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell culture media for producing high yields of deuterated proteins.
Frequently Asked Questions (FAQs)
Q1: Why is producing deuterated proteins challenging?
A1: The primary challenges in producing deuterated proteins stem from the use of deuterium oxide (D₂O), or heavy water, in the growth media. High concentrations of D₂O can be toxic to cells, leading to reduced growth rates and lower protein yields.[1][2][3][4][5] Specifically, deuterium can alter the strength of hydrogen bonds, which can disrupt delicate biological processes like mitotic spindle formation required for cell division in eukaryotes. Prokaryotic organisms like E. coli can adapt to grow in fully deuterated media, but often at a reduced rate. This adaptation is a critical step for successful protein expression.
Q2: What is the most common type of media used for producing deuterated proteins in E. coli?
A2: The most common and cost-effective medium for producing isotope-enriched proteins, including deuterated proteins, in E. coli is M9 minimal medium. This medium is easily prepared and consists of M9 salts, a nitrogen source (like ammonium chloride), a carbon source (typically glucose), and vitamins. For deuterated protein production, the medium is prepared using D₂O instead of H₂O, and often a deuterated carbon source like D-glucose (D₇) is used to achieve high levels of deuteration.
Q3: What kind of protein yields can I expect when using deuterated media?
A3: Yields can vary depending on the protein and the specific protocol used. However, with an optimized protocol, it is possible to obtain yields of 5 to 50 mg of highly deuterated protein per liter of culture. Some studies have shown that optimized procedures can produce a comparable amount of protein in D₂O-based M9 medium as in H₂O-based M9 medium. High-cell-density methods have reported yields of 14–25 mg of triple-labeled proteins from a 50-mL cell culture.
Q4: How can I determine the level of deuterium incorporation in my protein?
A4: The level of deuterium incorporation can be readily monitored by mass spectrometry. Techniques like MALDI-TOF mass spectrometry can be used to analyze the mass isotopomer distribution of peptides from the deuterated protein, which reveals the extent of deuterium incorporation.
Troubleshooting Guide
Problem 1: Low or no cell growth after transferring to deuterated media.
| Possible Cause | Troubleshooting Step |
| D₂O Toxicity | Cells, especially those not adapted, can experience shock and slow growth when transferred directly to high concentrations of D₂O. |
| Solution: Implement a gradual adaptation protocol. Start by growing cells in a protonated medium (e.g., LB) and then sequentially transfer them to media with increasing percentages of D₂O (e.g., 50%, 75%, and finally >95%). Maintaining the cell density in the exponential growth phase (OD₆₀₀ between 0.2 and 1.0) during adaptation is crucial for success. | |
| Suboptimal Media Composition | Minimal media might lack essential nutrients for robust growth, especially for certain E. coli strains. |
| Solution: Supplement the M9 minimal medium with low levels of suitably labeled rich media to enhance growth and protein yield. Also, ensure all necessary vitamins and trace elements are included. | |
| Incorrect Inoculum Density | Starting a new culture with a low cell density can lead to a long lag phase or failure to grow in the challenging deuterated environment. |
| Solution: When transferring or diluting cultures during the adaptation process, ensure the starting A₆₀₀ is at or slightly above 0.2 to keep the cells in a healthy, exponential growth state. |
Problem 2: Low protein expression yield despite successful cell growth.
| Possible Cause | Troubleshooting Step |
| Suboptimal Induction Conditions | The timing, temperature, and inducer concentration for protein expression are critical for achieving high yields and can differ from protonated media conditions. |
| Solution: Experiment with different induction parameters. Try lowering the induction temperature (e.g., 18-25°C) and extending the induction time (e.g., overnight). Also, optimize the concentration of the inducer (e.g., IPTG). | |
| "Leaky" Basal Expression | Uninduced expression of the target protein can sometimes be toxic to the cells, leading to reduced growth and lower final yields. |
| Solution: For T7-based expression systems, use a host strain containing the pLysS plasmid. This plasmid expresses T7 lysozyme, which suppresses the basal activity of T7 polymerase and reduces leaky expression. | |
| Protein Insolubility | Overexpressed proteins can sometimes misfold and form insoluble aggregates known as inclusion bodies, which are not part of the soluble protein yield. |
| Solution: Lower the expression temperature to slow down protein synthesis and allow more time for proper folding. Using solubility-enhancing fusion tags can also be beneficial. | |
| Codon Bias | The presence of rare codons in the gene of interest can lead to truncated or non-functional proteins, thereby reducing the yield of the full-length, active protein. |
| Solution: If you suspect rare codons are an issue, consider using an expression host that provides the necessary tRNAs for these codons. Codon optimization of the gene sequence is another potential solution. |
Quantitative Data Summary
Table 1: Comparison of E. coli Growth Rates in Different Media
| Medium | Growth Rate (h⁻¹) |
| LB (Luria Broth) | 1.8 ± 0.2 |
| M9 Minimal Medium (H₂O) | 0.67 ± 0.02 |
| M9 Minimal Medium (D₂O) | 0.37 ± 0.01 |
| Data adapted from a study on the E. coli proteome's response to deuteration. |
Table 2: Typical Composition of M9 Minimal Medium for Deuterated Protein Expression
| Component | Concentration (for 1L) |
| D₂O | ~950 mL |
| 5x M9 Salts (in D₂O) | 200 mL |
| Deuterated Carbon Source (e.g., ¹³C, D-glucose) | 2-4 g |
| ¹⁵NH₄Cl | 1 g |
| 1 M MgSO₄ | 2 mL |
| 0.1 M CaCl₂ | 1 mL |
| Vitamin Solution | As required |
| Antibiotic | As required |
| This is a general recipe; concentrations may need to be optimized for specific proteins and strains. |
Experimental Protocols
Protocol 1: Adaptation of E. coli to Deuterated Minimal Medium
This protocol describes a stepwise adaptation of E. coli cells from a protonated rich medium to a deuterated minimal medium, which is crucial for achieving good cell growth and protein expression.
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Day 1: Initial Culture in LB Medium. Inoculate 15 mL of LB medium with freshly transformed E. coli colonies. Grow at 37°C with shaking until the OD₆₀₀ reaches approximately 0.4-0.5.
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Stepwise Adaptation to 50% D₂O. Add 15 mL of M9 medium prepared with 100% D₂O (²H-M9) to the growing LB culture, bringing the total volume to 30 mL and the D₂O concentration to approximately 50%. Continue to grow at 37°C.
-
Stepwise Adaptation to 75% D₂O. When the 50% D₂O culture reaches an OD₆₀₀ of ~0.4-0.5, add another 30 mL of ²H-M9 medium, bringing the total volume to 60 mL and the D₂O concentration to 75%. Continue to grow at 37°C.
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Final Culture in >95% D₂O. Once the 75% D₂O culture reaches an OD₆₀₀ of ~0.4-0.5, harvest the cells by centrifugation and resuspend them in the final deuterated expression medium (e.g., 1 L of ²H-M9).
Protocol 2: High-Density Auto-Induction for Deuterated Protein Expression
This protocol is a modified high-cell-density method that can significantly increase protein yields.
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Starter Culture Preparation. Prepare a starter culture using a double-colony selection method to ensure the majority of cells contain the expression plasmid.
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Inoculation of Expression Culture. Inoculate the main expression culture, which is an auto-induction medium prepared with D₂O, with the starter culture.
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Growth and Auto-Induction. Grow the culture at 37°C with vigorous shaking. The auto-induction medium is designed to allow the cells to grow to a high density before protein expression is automatically induced, often triggered by the depletion of a specific nutrient like phosphate.
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Harvesting. Harvest the cells by centrifugation after the desired induction period (e.g., overnight).
Visualizations
Caption: Workflow for adapting E. coli to deuterated media and subsequent protein expression.
Caption: A logical guide for troubleshooting low yields of deuterated proteins.
References
- 1. Deuterium induces a distinctive Escherichia coli proteome that correlates with the reduction in growth rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium induces a distinctive Escherichia coli proteome that correlates with the reduction in growth rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving yields of deuterated, methyl labeled protein by growing in H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heavy water - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Head-to-Head Comparison: D-Tyrosine-d2 vs. 13C-Tyrosine for Metabolic Tracing Studies
For researchers, scientists, and drug development professionals, the choice of an isotopic tracer is a critical decision in the design of metabolic studies. This guide provides an objective comparison of D-Tyrosine-d2 and L-13C-Tyrosine, two stable isotope-labeled versions of the amino acid tyrosine, for use in metabolic tracing experiments. This comparison is based on their distinct metabolic fates and the inherent properties of deuterium and carbon-13 isotopes.
While both tracers offer valuable tools for investigating biological pathways, their suitability depends on the specific research question. L-13C-Tyrosine is the standard choice for tracing the incorporation of tyrosine into proteins and its flow through canonical metabolic pathways. This compound, due to the stereoisomerism of the D-amino acid, follows a different metabolic route in mammals, making it a specialized tool for studying D-amino acid metabolism and related enzymatic activities.
At a Glance: Key Differences
| Feature | This compound | L-13C-Tyrosine | Rationale & Implications |
| Metabolic Fate | Primarily metabolized by D-amino acid oxidase (DAO) in the peroxisome. Not incorporated into proteins. | Incorporated into newly synthesized proteins; enters canonical tyrosine metabolic pathways (e.g., catecholamine synthesis, TCA cycle intermediates). | This compound is suitable for studying DAO activity and D-amino acid catabolism. L-13C-Tyrosine is ideal for protein turnover studies and tracing central carbon metabolism. |
| Isotopic Label | Deuterium (²H) | Carbon-13 (¹³C) | Deuterium labeling can exhibit a kinetic isotope effect, potentially altering reaction rates.[1][2][3] It can also cause a slight shift in chromatographic retention time compared to the unlabeled analog.[4][5] 13C labeling has a negligible isotope effect and co-elutes with the unlabeled compound. |
| Primary Application | Probing D-amino acid metabolism and enzyme activity (e.g., DAO). | Protein synthesis and turnover (SILAC), metabolic flux analysis of tyrosine pathways. | The choice of tracer directly dictates the biological question that can be addressed. |
| Potential for Isotopic Scrambling | Deuterium on the beta-carbon is generally stable but can be lost depending on the specific enzymatic reactions. | The 13C label on the carbon skeleton is highly stable throughout metabolic transformations. | 13C provides a more robust tracer for following carbon backbone transitions. |
| Toxicity | High concentrations of D-amino acids can be cytotoxic, though specific toxicity of this compound at typical tracer concentrations is not well-documented. | Generally considered non-toxic at concentrations used for metabolic tracing. | Cell viability should be assessed when using this compound, especially in long-term studies. |
Metabolic Pathways and Experimental Workflows
The distinct metabolic pathways of D- and L-tyrosine are central to their application as tracers.
L-13C-Tyrosine: Tracing Protein Synthesis and Central Metabolism
L-13C-Tyrosine is readily taken up by cells and utilized by the translational machinery for the synthesis of new proteins. This makes it an ideal tracer for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments to quantify protein turnover. Furthermore, the carbon-13 labeled backbone can be traced as it enters various metabolic pathways, such as the synthesis of catecholamines (e.g., dopamine) and its degradation to intermediates of the TCA cycle (fumarate and acetoacetate).
Experimental workflow for L-13C-Tyrosine tracing.
This compound: A Probe for D-Amino Acid Metabolism
In mammals, D-amino acids are not typically incorporated into proteins. Instead, they are primarily metabolized by D-amino acid oxidase (DAO), an enzyme located in the peroxisomes. DAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. Therefore, tracing with this compound allows for the specific investigation of DAO activity and the downstream fate of the resulting metabolites.
Experimental workflow for this compound tracing.
Key Signaling Pathways Involving Tyrosine
Tyrosine is a critical node in several essential signaling pathways. Understanding these pathways is crucial for interpreting metabolic tracing data.
Dopamine Biosynthesis
Tyrosine is the precursor for the neurotransmitter dopamine. The synthesis pathway involves a series of enzymatic conversions. Tracing with L-13C-Tyrosine can elucidate the flux through this pathway.
References
- 1. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. HPLC STUDIES WITH DEUTERATED COMPOUNDS OF BIOLOGICAL IMPORTANCE - ProQuest [proquest.com]
A Comparative Guide to Internal Standards for Tyrosine Quantification: D-Tyrosine-d2 vs. Isotopic Alternatives
For researchers, scientists, and drug development professionals engaged in the precise quantification of tyrosine, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of D-Tyrosine-d2 against other commonly used stable isotope-labeled internal standards, supported by experimental data from various studies.
The gold standard for quantitative analysis by mass spectrometry involves the use of stable isotope-labeled internal standards (SIL-ISs).[1] These standards are chemically almost identical to the analyte of interest, differing only in isotopic composition. This similarity allows them to co-elute with the analyte and experience similar ionization and matrix effects, providing a reliable correction for variations during sample preparation and analysis.[2] This guide focuses on the performance of this compound and compares it with other isotopic analogs, particularly carbon-13 (¹³C) labeled tyrosine.
The Role of an Ideal Internal Standard
An ideal internal standard should co-elute with the analyte and exhibit the same behavior during extraction, derivatization, and ionization. This ensures that any sample loss or variation in instrument response is mirrored by the internal standard, allowing for accurate normalization of the analyte's signal.
Caption: A generalized experimental workflow for the quantitative analysis of tyrosine using a stable isotope-labeled internal standard.
This compound as an Internal Standard
Deuterium-labeled compounds, such as this compound, are frequently used as internal standards due to their relatively lower cost of synthesis.[3] In this compound, two hydrogen atoms on the phenyl ring are replaced with deuterium.
Potential Advantages:
-
Cost-Effective: The synthesis of deuterated compounds is often less expensive than that of ¹³C or ¹⁵N labeled compounds.[3]
Potential Disadvantages: The Isotope Effect
A primary concern with deuterium-labeled standards is the "isotope effect." The slight difference in bond strength between carbon-hydrogen and carbon-deuterium bonds can lead to a small difference in retention time during liquid chromatography.[1] If the analyte and the internal standard do not perfectly co-elute, they may be subjected to different matrix effects in the ion source of the mass spectrometer, potentially compromising the accuracy of quantification.
Another consideration is the stability of the deuterium label. While deuterium on an aromatic ring is generally stable, there is a theoretical risk of back-exchange with hydrogen under certain pH or matrix conditions.
Carbon-13 (¹³C) Labeled Tyrosine: The Superior Alternative
The scientific consensus and available data suggest that ¹³C-labeled internal standards, such as L-Tyrosine-¹³C₆ or L-Tyrosine-¹³C₉,¹⁵N, are the superior choice for most applications.
Advantages:
-
Co-elution: ¹³C-labeled standards co-elute perfectly with the unlabeled analyte, as the substitution of ¹²C with ¹³C does not significantly alter the physicochemical properties of the molecule. This ensures that both the analyte and the internal standard experience the exact same matrix effects.
-
Isotopic Stability: The ¹³C-label is integral to the carbon skeleton of the molecule, making it exceptionally stable and not prone to back-exchange under typical analytical conditions.
Caption: Logical flow demonstrating why ¹³C-labeled tyrosine generally leads to higher accuracy due to better co-elution.
Performance Data Comparison
Table 1: Performance Data for Tyrosine Quantification using a Deuterated Internal Standard (L-Tyrosine-d4)
| Parameter | Performance |
| Linearity (r²) | >0.99 |
| Intra-assay Precision (%CV) | 8-10% |
| Inter-assay Precision (%CV) | 5-10% |
| Recovery (%) | 90-112% |
| Limit of Quantification (LOQ) | Not explicitly stated in the study |
Data extracted from a study on the analysis of amino acids in dried blood spots.
Table 2: Performance Data for Tyrosine Quantification using a ¹³C-Labeled Internal Standard (L-Tyrosine-¹³C₉,¹⁵N)
| Parameter | Performance |
| Linearity (r²) | >0.990 |
| Intra-assay Precision (%CV) | <15% |
| Inter-assay Precision (%CV) | <15% |
| Accuracy (% Bias) | Within ±15% |
| Limit of Quantification (LOQ) | Dependent on specific assay conditions |
Data synthesized from a comprehensive analysis of 45 amino acids in plasma.
Experimental Protocols
Below are representative experimental protocols for the quantification of tyrosine in plasma using different stable isotope-labeled internal standards.
Protocol 1: Tyrosine Quantification using L-Tyrosine-d4 in Dried Blood Spots
This protocol is adapted from a study analyzing amino acids in dried blood spots.
-
Sample Preparation:
-
A 5.5mm punch of a dried blood spot is mixed with 100µl of an internal standard solution containing L-tyrosine-D4.
-
400µl of methanol is added, and the mixture is sonicated for 15 minutes.
-
The supernatant is transferred and evaporated to dryness under nitrogen.
-
-
Derivatization:
-
The residue is butylated with 100µl of 5.5% acetyl chloride in n-butanol at 60°C for 15 minutes.
-
The butanol layer is evaporated, and the residue is reconstituted in 500µl of acetonitrile.
-
-
LC-MS/MS Analysis:
-
LC Column: Symmetry C18 column (3.9 x 150mm, 5µm).
-
Mobile Phase: 75% acetonitrile with 0.4% formic acid.
-
Flow Rate: 1 ml/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization mode.
-
MRM Transition (Tyrosine): m/z 238.2 → 136.2.
-
Protocol 2: Tyrosine Quantification using L-Tyrosine-¹³C₉,¹⁵N in Plasma
This protocol is based on a direct analysis method for amino acids in plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Take 50 µL of the supernatant and mix with 450 µL of an internal standard solution containing L-Tyrosine-¹³C₉,¹⁵N in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: A polar-modified column suitable for retaining polar analytes (e.g., a HILIC or mixed-mode column).
-
Mobile Phase A: Aqueous buffer with formic acid and ammonium formate.
-
Mobile Phase B: Acetonitrile with formic acid and ammonium formate.
-
A gradient elution is typically used.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization mode.
-
MRM Transition (Tyrosine): m/z 182.1 → 136.1.
-
MRM Transition (L-Tyrosine-¹³C₉,¹⁵N): m/z 191.1 → 145.1 (calculated).
-
Conclusion and Recommendations
While this compound can be a cost-effective internal standard for tyrosine quantification, it carries the inherent risk of the deuterium isotope effect, which may lead to chromatographic separation from the native analyte and potentially compromise data accuracy. For applications demanding the highest level of accuracy and robustness, such as in regulated bioanalysis or the development of reference methods, ¹³C-labeled tyrosine internal standards (e.g., L-Tyrosine-¹³C₆ or L-Tyrosine-¹³C₉,¹⁵N) are the superior choice. Their perfect co-elution with the analyte and high isotopic stability ensure more reliable compensation for matrix effects and other sources of analytical variability. The investment in ¹³C-labeled standards is strongly recommended to ensure the generation of high-quality, reproducible data in tyrosine quantification studies.
References
Unraveling Metabolic Pathways: A Comparative Guide to D-Tyrosine-d2 and Other Tracers in Flux Analysis
For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. Stable isotope tracers have emerged as indispensable tools for elucidating these pathways in vivo. This guide provides a comprehensive comparison of D-Tyrosine-d2 as a metabolic flux tracer with other commonly used alternatives, supported by available scientific knowledge. While direct comparative experimental data for this compound is limited, this guide offers a theoretical framework and generalized protocols to inform experimental design.
Introduction to Metabolic Flux Analysis with Stable Isotope Tracers
Metabolic flux analysis is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. By introducing a substrate labeled with a stable isotope (a "tracer"), researchers can track the movement of atoms through various metabolic pathways. Mass spectrometry or nuclear magnetic resonance spectroscopy is then used to measure the incorporation of the isotope into downstream metabolites, allowing for the calculation of flux rates. The choice of tracer is critical and depends on the specific pathway being investigated. Commonly used tracers for amino acid metabolism include deuterated (d) or carbon-13 (¹³C) labeled L-amino acids. This guide focuses on the potential application and cross-validation of a less common tracer, this compound.
Metabolic Fates: D-Tyrosine vs. L-Tyrosine
The metabolic pathways of D-tyrosine and its naturally occurring stereoisomer, L-tyrosine, are distinct, making them suitable for tracing different aspects of amino acid metabolism.
L-Tyrosine is a proteinogenic amino acid, meaning it is incorporated into proteins. It is also a precursor for the synthesis of crucial biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin. The metabolism of L-tyrosine is a central pathway in human physiology.
D-Tyrosine, on the other hand, is not incorporated into proteins and is primarily metabolized through oxidative deamination by the enzyme D-amino acid oxidase (DAAO). This enzyme is particularly active on neutral and aromatic D-amino acids. The reaction catalyzed by DAAO converts D-tyrosine into 4-hydroxyphenylpyruvic acid, ammonia, and hydrogen peroxide. This specificity makes this compound a potential tracer for investigating D-amino acid metabolism and the activity of DAAO, which has been implicated in various physiological and pathological processes.
Figure 1. Metabolic Pathways of L-Tyrosine.
Figure 2. Metabolic Pathway of D-Tyrosine.
Comparative Analysis of Metabolic Tracers
The selection of a tracer is a critical step in designing a metabolic flux study. The following table provides a theoretical comparison of this compound with other commonly used tracers for amino acid metabolism. This comparison is based on their known metabolic fates, as direct comparative studies are not widely available.
| Tracer | Primary Metabolic Pathway Traced | Potential Advantages | Potential Disadvantages |
| This compound | D-amino acid metabolism via D-amino acid oxidase (DAAO). | - High specificity for DAAO pathway.- Not incorporated into proteins, simplifying flux calculations for this pathway.- Can provide insights into neurological and renal functions where DAAO is active. | - Does not trace L-amino acid pathways (protein synthesis, neurotransmitter synthesis).- The biological significance of D-amino acid flux is less understood than L-amino acid flux.- Limited availability of published data and protocols. |
| L-[ring-d4]Tyrosine | L-tyrosine metabolism, including protein synthesis, catecholamine synthesis, and degradation. | - Traces physiologically central pathways.- Well-established tracer with extensive literature.- Can be used to measure protein turnover. | - Can be recycled from protein breakdown, complicating flux analysis.- The deuterium label may be lost in certain reactions. |
| L-[1-¹³C]Phenylalanine | Conversion of phenylalanine to tyrosine, and subsequent tyrosine metabolism. | - Directly measures the activity of phenylalanine hydroxylase.- The ¹³C label is generally more stable than deuterium.- Widely used in clinical and research settings. | - Traces the metabolism of a precursor to tyrosine, not tyrosine directly.- Requires monitoring of both labeled phenylalanine and tyrosine. |
| Deuterium Oxide (D₂O) | General biosynthesis, including non-essential amino acid synthesis. | - Traces multiple pathways simultaneously (proteins, lipids, glucose).- Orally administered and relatively inexpensive.- Good for long-term studies of protein turnover.[1][2] | - Lack of specificity for a single pathway.- Requires de novo synthesis of the amino acid to incorporate the label for protein synthesis measurements. |
Experimental Protocols: A Generalized Approach for this compound Tracer Studies
Tracer Administration
-
Tracer: this compound (isotopic purity >98%).
-
Administration Route: Intravenous infusion is preferred for precise control over the tracer delivery rate. Oral administration can also be considered, but absorption kinetics must be characterized.
-
Dosage: A primed-constant infusion is often used to reach a steady state of tracer enrichment in the plasma. The priming dose is calculated to rapidly fill the body's free tyrosine pool, followed by a continuous infusion to maintain a stable isotope enrichment. The exact amounts need to be determined empirically based on the subject (animal model or human) and analytical sensitivity.
Sample Collection
-
Blood: Serial blood samples should be collected at baseline (before tracer administration) and at regular intervals during the infusion to monitor plasma tracer enrichment and metabolite concentrations.
-
Tissues: For preclinical studies, tissue biopsies (e.g., from liver, kidney, brain where DAAO is active) can be collected at the end of the infusion period to measure intracellular tracer enrichment and metabolite levels.
-
Urine: Urine collection can provide information on the excretion of this compound and its metabolites.
Sample Processing and Analysis
-
Sample Preparation: Plasma and tissue samples are typically deproteinized (e.g., with perchloric acid or methanol). The supernatant containing the amino acids is then extracted and derivatized to improve volatility and chromatographic separation for mass spectrometry analysis.
-
Analytical Method: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for quantifying the isotopic enrichment of this compound and its deuterated metabolites (e.g., 4-hydroxyphenylpyruvic acid-d1).
Data Analysis and Flux Calculation
-
Isotopic Enrichment: The isotopic enrichment is expressed as the ratio of the labeled to unlabeled analyte.
-
Flux Calculation: At isotopic steady state, the rate of appearance (Ra) of the tracee (unlabeled D-Tyrosine) can be calculated using the formula: Ra = i * (E_infusate / E_plasma - 1), where 'i' is the tracer infusion rate, E_infusate is the enrichment of the infused tracer, and E_plasma is the steady-state enrichment of the tracer in plasma. This provides an estimate of the whole-body flux of D-Tyrosine.
Figure 3. Generalized Experimental Workflow for a Tracer Study.
Illustrative Data Presentation for Cross-Validation
To facilitate a direct comparison, a cross-validation study would ideally involve the simultaneous or sequential administration of this compound and another tracer in the same subjects. The following table provides a template for how such data could be presented.
| Parameter | This compound | L-[ring-d4]Tyrosine | L-[1-¹³C]Phenylalanine |
| Tracer Infusion Rate (µmol/kg/hr) | Experimental Value | Experimental Value | Experimental Value |
| Plasma Tracer Enrichment (MPE) | Experimental Value | Experimental Value | Experimental Value |
| Whole-Body Flux (µmol/kg/hr) | Calculated Value | Calculated Value | Calculated Value |
| Primary Metabolite Enrichment (MPE) | 4-Hydroxyphenylpyruvic acid-d1 | L-[ring-d3]Tyrosine | L-[¹³C]Tyrosine |
| Calculated Flux through Primary Pathway (µmol/kg/hr) | DAAO Activity | Tyrosine Rate of Appearance | Phenylalanine Hydroxylation |
MPE: Mole Percent Excess
Conclusion and Future Directions
This compound presents a unique opportunity to specifically investigate the metabolic flux through the D-amino acid oxidase pathway. Its metabolic fate, distinct from that of L-tyrosine, makes it a potentially valuable tool for studying conditions where D-amino acid metabolism is altered. However, the lack of direct comparative studies with established tracers like deuterated or ¹³C-labeled L-amino acids necessitates further research.
Future studies should focus on:
-
Direct Cross-Validation: Performing studies that directly compare the metabolic flux data obtained from this compound with that from other tracers in the same biological system.
-
Protocol Optimization: Developing and validating detailed experimental protocols for the use of this compound in various preclinical and clinical settings.
-
Quantitative Modeling: Creating compartmental models to more accurately describe the kinetics and metabolism of this compound in different tissues.
By addressing these research gaps, the scientific community can fully elucidate the potential of this compound as a specific and informative tracer for metabolic flux analysis, ultimately contributing to a deeper understanding of health and disease.
References
- 1. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validation of the application of D(2)O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Tyrosine-d2 vs. Tritiated Tyrosine: A Comparative Guide for Researchers
A Comparative Guide to Protein Turnover Analysis: Validating D-Tyrosine-d2 Labeling Against Established Methods
For researchers, scientists, and drug development professionals, accurately measuring protein turnover is crucial for understanding cellular homeostasis, disease progression, and the mechanism of action of novel therapeutics. This guide provides a comprehensive comparison of a newer method, D-Tyrosine-d2 labeling, with two well-established techniques: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) and Heavy Water (D2O) labeling for protein turnover studies.
This document delves into the experimental protocols, presents available comparative data, and explores the potential impact of these labeling methods on cellular signaling pathways, offering a critical evaluation to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Comparing Protein Turnover Labeling Methods
| Feature | This compound Labeling | SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) | Heavy Water (D2O) Labeling |
| Principle | Metabolic incorporation of a stable isotope-labeled non-natural D-amino acid. | Metabolic incorporation of "heavy" essential amino acids (e.g., 13C, 15N-labeled lysine and arginine). | Incorporation of deuterium from D2O into the carbon backbone of non-essential amino acids and subsequently into proteins. |
| Applicability | Potentially applicable in vitro and in vivo. | Primarily in vitro for cultured cells that can be metabolically labeled. In vivo SILAC is possible but more complex and costly. | In vitro and in vivo, suitable for slow turnover proteins and long-term studies. |
| Labeling Efficiency | Dependent on cellular uptake and incorporation mechanisms for D-amino acids, which are not as well characterized for protein synthesis as L-amino acids. | High, with near-complete labeling achievable in proliferating cells over several passages. | Gradual, dependent on the rate of de novo synthesis of non-essential amino acids. |
| Potential for Metabolic Perturbation | Possible, as D-amino acids are not the natural substrates for protein synthesis. The metabolic effects of this compound are not extensively studied. | Minimal for commonly used labeled amino acids, as they are essential and follow natural metabolic pathways. | Generally considered to have low toxicity at concentrations used for labeling, though high concentrations can have physiological effects. |
| Cost | Potentially lower than SILAC amino acids, but availability may be limited. | Can be expensive due to the cost of labeled amino acids and specialized media. | Relatively inexpensive and readily available. |
| Data Analysis | Requires specialized mass spectrometry workflows to detect and quantify the labeled peptide. | Well-established and straightforward, based on the mass shift between "light" and "heavy" peptide pairs. | More complex due to the variable number of deuterium atoms incorporated per peptide, requiring specialized software for data deconvolution. |
Delving Deeper: Experimental Insights and Methodologies
This compound Labeling: A Novel Approach
The use of D-amino acids for metabolic labeling is an emerging area. While extensively used for studying bacterial cell wall synthesis, its application in mammalian protein turnover is less established. The rationale behind using this compound is that it can be introduced into the cellular environment and potentially be incorporated into newly synthesized proteins, allowing for their differentiation from the pre-existing protein pool via mass spectrometry.
Challenges and Considerations:
A significant consideration is the metabolic fate of D-Tyrosine in mammalian cells. Mammals possess an enzyme, D-amino acid oxidase (DAO), which degrades D-amino acids[1][2][3][4][5]. The activity of this enzyme could reduce the bioavailability of this compound for protein synthesis. Furthermore, the efficiency of the translational machinery in utilizing D-amino acids is expected to be significantly lower than for their natural L-counterparts. Studies on the toxicity of D-tyrosine have shown that high concentrations can inhibit growth, an effect that appears to be related to the ratio of D-tyrosine to L-phenylalanine. However, the low concentrations used for labeling studies may not elicit these toxic effects.
A specific protocol for utilizing this compound for protein turnover studies in mammalian cells is not yet well-established in the peer-reviewed literature. However, a general workflow can be conceptualized.
Hypothetical Experimental Workflow for this compound Labeling:
SILAC: The Gold Standard in Quantitative Proteomics
SILAC is a powerful and widely adopted method for quantitative proteomics, including the study of protein turnover (dynamic SILAC). It relies on the metabolic incorporation of stable isotope-labeled essential amino acids (e.g., L-arginine and L-lysine) into the proteome of cultured cells.
Experimental Protocol for Dynamic SILAC:
-
Cell Culture and Labeling: Cells are cultured for several passages in a "heavy" SILAC medium containing isotope-labeled arginine and lysine until all proteins are labeled.
-
Chase Period: The "heavy" medium is replaced with "light" medium containing the natural, unlabeled amino acids.
-
Time-Course Harvesting: Cells are harvested at various time points after the medium switch.
-
Sample Preparation: Equal numbers of cells from each time point are combined, lysed, and the proteins are digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of "heavy" and "light" peptide pairs is quantified to determine the rate of protein degradation (disappearance of the "heavy" signal) and synthesis (appearance of the "light" signal).
Heavy Water (D2O) Labeling: A Versatile In Vivo and In Vitro Tool
Heavy water labeling is a cost-effective and versatile method for measuring protein turnover in both cell culture and whole organisms. Deuterium from D2O is incorporated into the non-essential amino acids during their de novo synthesis, which are then used for protein synthesis.
Experimental Protocol for D2O Labeling:
-
Label Administration: D2O is introduced to the system, either by adding it to the cell culture medium or by providing it in the drinking water of an animal.
-
Time-Course Sampling: Samples (cells or tissues) are collected at different time points during the labeling period.
-
Sample Preparation: Proteins are extracted from the samples and digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by high-resolution mass spectrometry.
-
Data Analysis: The isotopic distribution of the peptides is analyzed to determine the extent of deuterium incorporation over time. This data is then used to calculate protein synthesis rates.
Impact on Cellular Signaling Pathways
The introduction of labeled amino acids or their precursors can potentially influence cellular signaling pathways that are sensitive to nutrient availability, such as the mTOR pathway, which is a central regulator of cell growth and protein synthesis.
-
SILAC: The use of heavy, but chemically identical, essential amino acids is generally considered to have a minimal impact on signaling pathways.
-
D2O: At the low concentrations used for labeling, D2O is not expected to significantly perturb major signaling pathways.
-
This compound: The impact of D-amino acids on signaling pathways in mammalian cells is an area of active research. While some D-amino acids have known signaling roles (e.g., D-serine in the nervous system), the effect of D-Tyrosine on pathways like mTOR is not well-documented. Tyrosine phosphorylation is a key event in many signaling cascades, and the introduction of a D-isomer could potentially interfere with these processes, although this is speculative without direct experimental evidence.
Conclusion and Future Outlook
Both SILAC and heavy water labeling are robust and well-validated methods for the analysis of protein turnover. SILAC offers high precision and straightforward data analysis for in vitro studies, while D2O provides a versatile and cost-effective solution for both in vitro and in vivo experiments, particularly for long-term studies.
The validation of this compound labeling for protein turnover studies in mammalian systems is still in its nascent stages. While it presents an intriguing alternative, further research is required to:
-
Establish detailed and optimized experimental protocols for its use in mammalian cells.
-
Generate quantitative data directly comparing its performance against SILAC and D2O in terms of labeling efficiency, accuracy, and reproducibility.
-
Thoroughly investigate its metabolic fate, potential toxicity at labeling concentrations, and its impact on cellular signaling pathways.
Until such validation studies are available, researchers should carefully consider the established strengths and limitations of SILAC and D2O labeling when designing their protein turnover experiments. The development of novel labeling reagents like this compound holds promise for expanding the toolkit of protein turnover analysis, but its widespread adoption will depend on rigorous scientific validation.
References
- 1. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of D-Tyrosine-d2: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The incorporation of deuterium into bioactive molecules is a powerful strategy in drug discovery and metabolic research to enhance pharmacokinetic profiles and probe mechanistic pathways. D-Tyrosine-d2, a deuterated isotopologue of the non-proteinogenic amino acid D-tyrosine, is of significant interest for its potential applications in neurological studies and as a chiral building block in pharmaceutical synthesis. This guide provides an objective comparison of the chemical and enzymatic approaches for the synthesis of this compound, supported by experimental data and detailed protocols.
At a Glance: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Synthesis | Enzymatic Synthesis (Chemo-enzymatic) |
| Primary Method | Direct deuteration of tyrosine or its precursors using chemical reagents and catalysts. | Enzymatic resolution of a racemic mixture of deuterated N-acetyl-DL-tyrosine. |
| Stereoselectivity | Typically produces a racemic mixture (DL-Tyrosine-d2) requiring subsequent resolution. | High stereoselectivity, yielding the desired D-enantiomer with high optical purity. |
| Yield | Variable, dependent on the specific deuteration method and subsequent resolution steps. | High yields for the enzymatic resolution step (often >88%).[1] |
| Purity (Optical) | Requires chiral separation, which can be complex and may affect overall yield. | High optical purity is a key advantage, often exceeding 99.5% enantiomeric excess (ee).[1] |
| Deuteration Level | Can achieve high levels of deuterium incorporation (>90%).[2] | Dependent on the preceding chemical deuteration step. |
| Reaction Conditions | Often requires harsh conditions (high temperature, strong acids/bases, heavy metal catalysts).[2] | Mild reaction conditions (physiological pH and temperature).[1] |
| Environmental Impact | May involve hazardous reagents and generate significant chemical waste. | Generally considered more environmentally friendly ("greener") due to the use of biodegradable enzymes. |
| Cost-Effectiveness | Can be costly due to expensive deuterated reagents, catalysts, and chiral separation media. | The cost of the enzyme can be a factor, but the high efficiency and purity can offset other costs. |
Experimental Methodologies
Chemical Synthesis: Palladium-Catalyzed C-H Deuteration
A common method for introducing deuterium into aromatic systems is through palladium-catalyzed hydrogen-deuterium exchange. This approach can be applied to tyrosine derivatives to produce deuterated tyrosine, which will then need to be resolved to isolate the D-enantiomer.
Protocol:
-
Preparation of the Reaction Mixture: In a sealed reaction vessel, combine N-acetyl-DL-tyrosine (1.0 eq), a palladium catalyst such as Pd/C (10 mol%), and a suitable ligand.
-
Deuterium Source: Add a deuterium source, typically deuterium oxide (D₂O), which can also serve as the solvent.
-
Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 100-150 °C) and stir for an extended period (e.g., 24-48 hours) to allow for C-H to C-D exchange on the aromatic ring.
-
Work-up and Purification: After cooling, the catalyst is removed by filtration. The solvent is evaporated, and the resulting deuterated N-acetyl-DL-tyrosine is purified by chromatography.
-
Enantiomeric Resolution: The racemic product must then be subjected to a resolution method, such as chiral chromatography or enzymatic resolution as described below, to isolate N-acetyl-D-tyrosine-d2.
-
Deprotection: The N-acetyl group is removed by acid hydrolysis (e.g., refluxing in HCl) to yield the final product, this compound.
Enzymatic Synthesis: Resolution of N-acetyl-DL-tyrosine-d2
This method relies on the high stereoselectivity of certain enzymes to resolve a racemic mixture of deuterated N-acetyl-tyrosine, which is first prepared by chemical deuteration of N-acetyl-DL-tyrosine.
Protocol:
-
Preparation of Substrate: Synthesize N-acetyl-DL-tyrosine-d2 using a chemical method as described above.
-
Enzymatic Reaction:
-
Dissolve the N-acetyl-DL-tyrosine-d2 in deionized water to a concentration of 0.5-1.0 mol/L.
-
Adjust the pH of the solution to 7.0-8.0 with a suitable base (e.g., sodium hydroxide).
-
Pass the solution through an immobilized enzyme column containing a D-acylating hydrolase. The reaction is typically carried out at a controlled temperature of 40-60 °C.
-
-
Separation: The enzyme selectively hydrolyzes the N-acetyl group from the D-enantiomer, yielding this compound and leaving N-acetyl-L-tyrosine-d2 unreacted.
-
Purification of this compound:
-
The eluent from the enzyme column is collected.
-
The solution is decolorized with activated carbon and filtered.
-
The filtrate is concentrated under vacuum, cooled, and the crystallized this compound is collected by filtration.
-
The product is washed with a small amount of cold deionized water and dried.
-
-
Recovery of L-enantiomer: The unreacted N-acetyl-L-tyrosine-d2 can be recovered from the mother liquor for racemization and recycling or for the production of L-Tyrosine-d2.
Visualizing the Synthesis and Metabolic Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Metabolic Significance of D-Tyrosine
While L-tyrosine is a well-known precursor for neurotransmitters like dopamine and hormones, D-tyrosine has its own metabolic fate, primarily involving degradation by the enzyme D-amino acid oxidase (DAAO).
L-Tyrosine serves as a crucial precursor in several key biological pathways, including the synthesis of catecholamines.
Conclusion
The choice between chemical and enzymatic synthesis of this compound depends on the specific requirements of the research or application.
-
Chemical synthesis offers a direct route to deuteration but necessitates a challenging and potentially yield-reducing chiral resolution step. It is often associated with harsh reaction conditions and environmental concerns.
-
The chemo-enzymatic approach , which combines chemical deuteration with enzymatic resolution, stands out for its high stereoselectivity, leading to excellent optical purity of the final product under mild conditions. This method is often more environmentally friendly and can be more cost-effective at scale despite the initial cost of the enzyme.
For applications demanding high enantiomeric purity and a greener manufacturing process, the chemo-enzymatic route is the superior choice for the synthesis of this compound.
References
D-Tyrosine-d2 utility in comparison to other deuterated amino acids
In the landscape of modern biomedical research and drug development, deuterated compounds have emerged as powerful tools to enhance the pharmacokinetic and pharmacodynamic properties of molecules. Among these, deuterated amino acids are of particular interest due to their fundamental role in biological processes. This guide provides a comprehensive comparison of D-Tyrosine-d2 with other deuterated amino acids, offering insights into its utility, supported by experimental data and detailed protocols.
Enhanced Stability and Tracing Capabilities
Deuteration, the substitution of a hydrogen atom with its heavier isotope deuterium, confers increased metabolic stability to molecules by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" slows down enzymatic degradation, prolonging the half-life of the compound in biological systems. This compound, a deuterium-labeled form of the non-essential amino acid D-Tyrosine, leverages this principle for various research applications.
One of the primary utilities of this compound is as a stable isotope tracer in metabolic studies. Its distinct mass allows for precise tracking and quantification in biological samples using mass spectrometry and NMR spectroscopy. This is particularly valuable in elucidating the kinetics of metabolic pathways, such as the synthesis of neurotransmitters.
Comparative Analysis with Other Deuterated Amino Acids
While direct head-to-head quantitative comparisons of the metabolic stability of various deuterated amino acids are not extensively documented in publicly available literature, we can infer comparative performance based on their roles in well-studied metabolic pathways. A key area of application for deuterated aromatic amino acids is in the study of Phenylketonuria (PKU), a genetic disorder affecting phenylalanine metabolism.
In healthy individuals, phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase. In PKU patients, this pathway is deficient. Deuterated phenylalanine (e.g., [ring-2H5]phenylalanine) has been instrumental in assessing the in vivo activity of this enzyme by measuring the appearance of its deuterated tyrosine metabolite.[1][2]
The following table summarizes the biological utilization of D-phenylalanine, providing a reference point for the potential metabolic fate of D-amino acids.
Table 1: Biological Utilization of D-Phenylalanine in Mice
| Concentration of D-Phenylalanine in Diet | Biological Utilization Relative to L-Phenylalanine (%) |
| Low | 28-50 |
| High | 50-81 |
Data sourced from growth studies in mice fed synthetic amino acid diets. The utilization of D-phenylalanine is dependent on its concentration in the diet.[3]
D-Tyrosine, while not directly in the primary pathway affected by PKU, plays a crucial role as a precursor to the neurotransmitter dopamine.[4][5] this compound can, therefore, be employed to trace the dopamine synthesis pathway, offering a window into neurological processes.
Experimental Protocols
Protocol 1: Quantification of Dopamine Synthesis using this compound and LC-MS/MS
This protocol outlines a method to quantify the rate of dopamine synthesis from this compound in a cell culture model.
1. Cell Culture and Labeling:
-
Culture dopaminergic neurons (e.g., SH-SY5Y cell line) in a standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of this compound.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
2. Sample Preparation:
-
At each time point, harvest the cells and quench metabolic activity by flash-freezing in liquid nitrogen.
-
Lyse the cells and precipitate proteins using a suitable method (e.g., methanol-chloroform extraction).
-
Collect the supernatant containing the metabolites.
3. LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Set the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for this compound and its downstream metabolite, deuterated dopamine.
-
Generate a standard curve using known concentrations of both deuterated and non-deuterated dopamine.
4. Data Analysis:
-
Quantify the peak areas of this compound and deuterated dopamine at each time point.
-
Calculate the rate of dopamine synthesis by determining the rate of appearance of deuterated dopamine.
Protocol 2: NMR Spectroscopic Analysis of this compound Incorporation
This protocol provides a general workflow for analyzing the incorporation of this compound into proteins using Nuclear Magnetic Resonance (NMR) spectroscopy.
1. Protein Expression and Purification:
-
Express a protein of interest in a suitable expression system (e.g., E. coli) using a minimal medium supplemented with this compound.
-
Purify the expressed protein using standard chromatography techniques.
2. NMR Sample Preparation:
-
Dissolve the purified, deuterated protein in a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
Add a known concentration of an internal standard (e.g., DSS) for chemical shift referencing.
3. NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and two-dimensional (2D) ¹H-¹³C or ¹H-¹⁵N HSQC spectra on a high-field NMR spectrometer.
-
The absence or significant reduction of proton signals at specific positions in the tyrosine spin system will indicate the incorporation of deuterium.
4. Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Compare the spectra of the deuterated protein with that of a non-deuterated control to identify the sites and extent of deuterium incorporation.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the dopamine synthesis pathway and a general experimental workflow for metabolic tracing.
Caption: Dopamine synthesis pathway featuring this compound as a tracer.
Caption: General workflow for metabolic tracing using this compound.
Conclusion
This compound is a valuable tool for researchers in neuroscience, drug metabolism, and proteomics. Its enhanced stability and utility as a tracer enable detailed investigation of metabolic pathways, particularly the synthesis of dopamine. While direct quantitative comparisons with other deuterated amino acids are an area for future research, the experimental protocols provided in this guide offer a solid foundation for utilizing this compound to advance our understanding of complex biological systems. The continued development and application of deuterated amino acids promise to yield significant insights in both basic and applied biomedical sciences.
References
- 1. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of deuterated phenylalanine for the in vivo assay of phenylalanine hydroxylase activity in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The nutritive value and safety of D-phenylalanine and D-tyrosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
Safety Operating Guide
Proper Disposal of D-Tyrosine-d2: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of D-Tyrosine-d2. This document outlines the necessary safety precautions, procedural steps, and regulatory considerations to ensure the responsible management of this compound.
Immediate Safety and Handling
While this compound is a valuable compound in various research applications, it is crucial to handle it with appropriate care to mitigate potential risks. D-Tyrosine is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, adherence to strict safety protocols is paramount during handling and disposal.
Personal Protective Equipment (PPE): A comprehensive approach to personal protective equipment is necessary to minimize exposure.[5]
| PPE Category | Specific Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield is recommended if there is a risk of splashing. | Protects against splashes, sprays, and airborne particles that could cause eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact with the chemical. |
| Body Protection | A lab coat, apron, or chemical-resistant suit, depending on the scale of handling. Closed-toe shoes are mandatory. | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | A NIOSH-certified respirator (e.g., N95) should be used if ventilation is inadequate or if dust is generated. | Prevents inhalation of the chemical powder, which can cause respiratory irritation. |
In Case of Exposure:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Wash clothing before reuse. Seek medical attention if irritation occurs. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Disposal Plan: Step-by-Step Guidance
The disposal of this compound must comply with all federal, state, and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under guidelines such as the US EPA's 40 CFR 261.3.
Step 1: Waste Identification and Segregation
-
Hazard Assessment: D-Tyrosine is considered a hazardous substance. Treat this compound with the same precautions.
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility has been verified. It should be collected in a designated container for solid chemical waste.
Step 2: Waste Collection and Containerization
-
Container Selection: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid. A clearly labeled plastic or glass container is suitable.
-
Labeling: The container must be clearly labeled with the chemical name ("this compound Waste") and appropriate hazard warnings (e.g., "Irritant").
-
Waste Accumulation:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in the designated waste container.
-
Liquid Waste: Collect any solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container for liquids.
-
Step 3: Storage and Final Disposal
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and secure.
-
Institutional Procedures: Follow your institution's specific procedures for requesting a chemical waste pick-up, which is typically managed by the Environmental Health and Safety (EHS) department.
-
Documentation: Accurately and completely fill out any required waste disposal forms.
-
Final Disposal: All chemical waste must be disposed of through your institution's official hazardous waste management program to an approved waste disposal plant.
Spill Management Protocol
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
-
For major spills, it may be necessary to alert emergency responders.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal Workflow
References
Essential Safety and Logistical Guidance for Handling D-Tyrosine-d2
This document provides crucial safety protocols and logistical procedures for the handling and disposal of D-Tyrosine-d2 in a laboratory setting. The following guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct and to build trust in our commitment to laboratory safety beyond the product itself.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is necessary to minimize exposure when handling this compound, which is a solid powder. The recommended PPE is detailed in the table below.
| PPE Category | Specific Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[1] | Protects against airborne particles and potential splashes that could cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] | Prevents direct skin contact with the chemical, which can cause skin irritation.[1] |
| Body Protection | Laboratory coat. | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | A NIOSH- or CEN-certified respirator should be used if ventilation is inadequate or if dust is generated. | Prevents inhalation of the chemical powder, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential to ensure minimal risk during the handling of this compound. Adherence to these steps will help maintain a safe laboratory environment.
-
Preparation :
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Confirm that all necessary PPE is available and in good condition.
-
Have all necessary equipment (e.g., spatulas, weighing paper, containers) ready to minimize handling time.
-
-
Weighing and Aliquoting :
-
Perform all manipulations that may generate dust, such as weighing, within a well-ventilated enclosure (e.g., chemical fume hood) to keep airborne concentrations low.
-
Handle the container with care to avoid generating dust.
-
Use appropriate tools to transfer the desired amount of this compound.
-
-
Dissolution (if applicable) :
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Ensure the container is properly labeled with the chemical name, concentration, and date.
-
-
Post-Handling :
-
Tightly close the this compound container.
-
Clean all equipment and the work surface thoroughly.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Remove and properly dispose of contaminated PPE.
-
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a stable isotope-labeled compound, this compound is not radioactive, and therefore, no special precautions related to radioactivity are required for its disposal. The disposal procedure should be the same as for the unlabeled chemical.
-
Waste Categorization :
-
Solid Waste : Unused this compound powder, contaminated gloves, weigh boats, and paper towels.
-
Liquid Waste : Solutions containing this compound.
-
-
Disposal Procedures :
-
Solid Waste : Collect all solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound Waste") and any appropriate hazard warnings.
-
Liquid Waste : Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Final Disposal : All chemical waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
